Ramiprilat-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H28N2O5 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
(2R,3aR,6aR)-1-[(2S)-2-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15+,16+,17+,18+/m0/s1/i2D,3D,4D,6D,7D |
InChIキー |
KEDYTOTWMPBSLG-DMNWLIRTSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Isotopic Purity of Ramiprilat-d5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Ramiprilat-d5, a deuterated analog of Ramiprilat. Ramiprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, widely used in the management of hypertension and heart failure. The use of deuterated standards such as this compound is critical in pharmacokinetic and metabolic studies to ensure accurate quantification of the parent drug and its metabolites. This document outlines the typical isotopic purity of this compound, details the analytical methodologies used for its determination, and illustrates the biochemical pathway of its parent compound.
Data Presentation: Isotopic Purity of Deuterated Pharmaceutical Standards
The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, data from closely related deuterated compounds from reputable suppliers can provide a strong indication of the expected isotopic purity. The following table summarizes representative isotopic purity data for analogous deuterated ACE inhibitors.
| Compound | Supplier | Isotopic Purity | Distribution of Isotopic Species |
| Enalaprilat-d5 Sodium Salt | LGC Standards | 99.3%[1] | d0 = 0.00%, d1 = 0.00%, d2 = 0.00%, d3 = 0.04%, d4 = 3.63%, d5 = 96.33%[1] |
| Ramipril-d3 | LGC Standards | >99.9%[2] | d0 = 0.02%, d1 = 0.03%, d2 = 0.00%, d3 = 99.95%[2] |
Note: This data is for analogous compounds and serves as a reference for the expected isotopic purity of this compound.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated small molecules like this compound is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate this compound from non-deuterated and partially deuterated analogs and to determine the relative abundance of each isotopic species.
Methodology:
-
Sample Preparation: A known concentration of the this compound reference standard is dissolved in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used, with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). This separates this compound from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer.[5] Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Data Acquisition: The mass spectrometer is set to acquire full scan mass spectra over a relevant mass-to-charge (m/z) range.
-
Data Analysis: The isotopic distribution of the molecular ion of this compound is analyzed. The theoretical mass of Ramiprilat is C₂₁H₂₈N₂O₅ (Molar Mass: 388.46 g/mol ), and for this compound, it is C₂₁H₂₃D₅N₂O₅ (Molar Mass: 393.49 g/mol ). The relative intensities of the ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3, d4), and fully deuterated (d5) species are measured. The isotopic purity is calculated as the percentage of the d5 species relative to the sum of all isotopic species.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium incorporation and to provide an independent assessment of isotopic enrichment.
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) for NMR analysis.
-
¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium. Integration of the remaining proton signals can be used to estimate the degree of deuteration.
-
²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.
-
Data Analysis: The percentage of deuteration at each labeled position can be estimated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of a non-deuterated internal standard or with the integrals of non-deuterated protons within the same molecule.
Mandatory Visualizations
Ramiprilat's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Ramiprilat, the active form of Ramipril, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). The following diagram illustrates the simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by Ramiprilat.
Caption: Simplified RAAS pathway and this compound's point of action.
Experimental Workflow for Isotopic Purity Determination
The following diagram outlines the general workflow for the determination of isotopic purity of a deuterated pharmaceutical standard like this compound.
Caption: Workflow for isotopic purity analysis of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Ramiprilat-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Ramiprilat-d5, a deuterated analog of Ramiprilat. Ramiprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril, widely used in the management of hypertension and heart failure. The incorporation of deuterium (B1214612) atoms in this compound makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.
Chemical and Physical Properties
This compound is a dipeptide derivative with a complex stereochemistry that is crucial for its biological activity. The key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | [1] |
| Molecular Formula | C₂₁H₂₃D₅N₂O₅ | [1] |
| Molecular Weight | 393.49 g/mol | [1] |
| CAS Number | 1356837-92-7 (main), 2021255-43-4 (alternate) | |
| Appearance | White to Off-White Solid | |
| Storage Conditions | 2-8°C, protected from moisture | |
| Purity (by HPLC) | Typically ≥90% |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure. The signaling pathway is illustrated below.
References
Ramiprilat-d5 certificate of analysis and supplier information
This technical guide provides a comprehensive overview of Ramiprilat-d5, a deuterated stable isotope-labeled internal standard for Ramiprilat. It is intended for researchers, scientists, and drug development professionals utilizing this compound in pharmacokinetic studies, bioequivalence studies, and other quantitative analyses. This document covers supplier information, a summary of analytical data from a typical Certificate of Analysis, and detailed experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS) methods.
Supplier Information and Certificate of Analysis
This compound is available from several reputable suppliers of pharmaceutical reference standards and stable isotopes. While specific lot details may vary, this section provides a summary of typical product specifications and a list of known suppliers.
Table 1: Summary of Typical Certificate of Analysis Data for this compound
| Parameter | Typical Specification |
| Product Name | This compound |
| Chemical Name | (2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid |
| CAS Number | 1356837-92-7 |
| Molecular Formula | C₂₁H₂₃D₅N₂O₅ |
| Molecular Weight | 393.5 g/mol |
| Appearance | White to off-white solid |
| Purity (Chromatographic) | >90%[1] |
| ¹H-NMR | Conforms to structure[1] |
| Mass Spectrometry | Conforms to structure[1] |
| Long-term Storage | 2-8 °C in a well-closed container[1] |
| Handling and Transit | 25-30 °C in a well-closed container[1] |
| Intended Use | For research purposes only. Not for human or animal consumption. |
Known Suppliers:
-
Simson Pharma Limited
-
Clearsynth
-
Cerilliant
-
MedchemExpress
-
Santa Cruz Biotechnology
-
Hexonsynth
Experimental Protocols
This compound is primarily used as an internal standard in the quantitative analysis of Ramipril and its active metabolite, Ramiprilat, in biological matrices by LC-MS/MS. The following protocol is a synthesis of methodologies described in the scientific literature.
Bioanalytical Method for Ramipril and Ramiprilat in Human Plasma
This method outlines the simultaneous quantification of Ramipril and Ramiprilat in human plasma using this compound as an internal standard.
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of this compound internal standard working solution (concentration will depend on the specific assay sensitivity).
-
Vortex for 30 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2.1.2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
2.1.3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramipril: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
Ramiprilat: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
This compound: Precursor ion > Product ion (e.g., m/z 394.3 > 234.2, though this may vary).
-
Visualizations
The following diagrams illustrate key aspects of the application and analysis of this compound.
Caption: Supplier and End-User Workflow for this compound.
Caption: Experimental Workflow for Bioanalysis using this compound.
Caption: Relationship between Ramipril, Ramiprilat, and this compound.
References
Pharmacokinetics of Ramipril and its metabolite Ramiprilat
An in-depth technical guide on the pharmacokinetics of ramipril (B1678797) and its active metabolite, ramiprilat (B1678798), tailored for researchers, scientists, and drug development professionals.
Introduction
Ramipril is a long-acting angiotensin-converting enzyme (ACE) inhibitor, administered as a prodrug. Following oral administration, it is metabolized in the liver to its active form, ramiprilat. The therapeutic effects of ramipril in the management of hypertension, heart failure, and post-myocardial infarction are primarily attributable to the potent and sustained ACE inhibition by ramiprilat. A thorough understanding of the pharmacokinetic profiles of both ramipril and ramiprilat is essential for optimizing dosing strategies and ensuring clinical efficacy.
Pharmacokinetic Profile
Absorption
Following oral administration, ramipril is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations of the parent drug being reached within one hour. The extent of absorption is at least 50-60%. The presence of food in the gastrointestinal tract does not have a clinically significant impact on the extent of absorption of ramipril, although it may slightly delay the time to reach peak plasma concentrations.
Distribution
Ramipril and ramiprilat are widely distributed throughout the body. The serum protein binding is approximately 73% for ramipril and 56% for ramiprilat. Due to its high affinity for ACE, ramiprilat exhibits a prolonged terminal elimination phase, which is a result of its saturable binding to the enzyme.
Metabolism
Ramipril is a prodrug that undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is hydrolysis of the ester group to form the active diacid metabolite, ramiprilat. Ramiprilat is approximately six times more potent as an ACE inhibitor than ramipril. Other inactive metabolites, such as the diketopiperazine ester and diketopiperazine acid, are also formed.
Excretion
The elimination of ramipril and its metabolites occurs predominantly via the kidneys. Following oral administration of a 10 mg dose of radio-labelled ramipril, approximately 60% of the radioactivity is recovered in the urine and about 40% in the feces. The excretion is biphasic, with an initial rapid phase reflecting the clearance of the free drug and a much slower terminal phase representing the release of ramiprilat from its binding to ACE. The effective half-life for the accumulation of ramiprilat is between 13 and 17 hours for multiple doses of 5-10 mg.
Quantitative Pharmacokinetic Data
The following table provides a summary of the key pharmacokinetic parameters for ramipril and its active metabolite, ramiprilat.
Table 1: Pharmacokinetic Parameters of Ramipril and Ramiprilat
| Parameter | Ramipril | Ramiprilat |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2-4 hours |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent |
| Effective Half-life (t½) | 1-2 hours | 13-17 hours (with multiple dosing) |
| Protein Binding | ~73% | ~56% |
| Primary Route of Elimination | Renal | Renal |
Experimental Protocols
The characterization of the pharmacokinetic profile of ramipril and ramiprilat involves well-defined experimental methodologies.
Study Design
A typical pharmacokinetic study involves the administration of single or multiple oral doses of ramipril to healthy volunteers or patients. Serial blood and urine samples are collected over a specified period to characterize the absorption, distribution, metabolism, and excretion of the drug and its metabolite.
Sample Collection
-
Blood Sampling: Venous blood samples are typically collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at or below -20°C until analysis.
-
Urine Collection: Complete urine voids are collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to assess renal clearance.
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of ramipril and ramiprilat in biological matrices.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly employed to extract the analytes from plasma or urine, thereby removing interfering substances.
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid) is used to separate ramipril, ramiprilat, and an internal standard.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for selective and sensitive quantification of the analytes.
Visualizations
Ramipril Metabolic Pathway and Mechanism of Action
The following diagram illustrates the metabolic activation of ramipril and its subsequent mechanism of action.
Caption: Metabolic activation of ramipril and its inhibitory action on ACE.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the sequential steps involved in a typical pharmacokinetic study of ramipril.
Caption: Workflow for a ramipril pharmacokinetic study.
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Introduction: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] The core principle behind using a deuterated internal standard is Isotope Dilution Mass Spectrometry (IDMS).[2] In this technique, a known quantity of a deuterated analog of the analyte—a version where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H)—is added to the sample at the earliest possible stage.[2][3]
Because the deuterated standard is chemically and physically almost identical to the analyte, it behaves similarly throughout the entire analytical process, including sample preparation, chromatography, and ionization.[4] Any sample loss during extraction, variability in injection volume, or fluctuations in instrument response (like ion suppression or enhancement) will affect both the analyte and the internal standard to the same degree. The mass spectrometer can distinguish between the analyte and the heavier deuterated standard due to the difference in their mass-to-charge ratios (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of error are effectively normalized, leading to highly accurate and precise quantification. This makes deuterated internal standards the undisputed "gold standard" for quantitative bioanalysis.
The Bioanalytical Workflow with a Deuterated Internal Standard
The integration of a deuterated internal standard is a critical step in the bioanalytical workflow, ensuring the reliability of quantitative results. The process, from sample receipt to data analysis, is designed to minimize variability.
Data Presentation: The Quantitative Impact of Deuterated Standards
The use of a deuterated internal standard significantly improves the quality of quantitative data in mass spectrometry. The tables below summarize key performance metrics that highlight these advantages, comparing methods with a deuterated IS to those using a structural analog or no IS at all.
Table 1: Comparison of Assay Performance for Immunosuppressants using Deuterated IS
This data illustrates the high precision and accuracy achievable for multiple analytes in a complex matrix (whole blood) when using their respective deuterated internal standards.
| Analyte | Internal Standard Type | Linearity (r²) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | Deuterated (d12-CsA) | >0.997 | 2.5 - 5.8 | 3.1 - 6.2 | 95.2 - 104.5 |
| Tacrolimus | Deuterated (¹³C,d2-Tacrolimus) | >0.998 | 3.1 - 7.2 | 4.5 - 8.1 | 96.8 - 105.1 |
| Sirolimus | Deuterated (d3-Sirolimus) | >0.998 | 2.9 - 6.5 | 3.8 - 7.5 | 97.1 - 103.9 |
| Everolimus | Deuterated (d4-Everolimus) | >0.997 | 3.5 - 8.1 | 4.2 - 8.9 | 95.9 - 106.3 |
| Mycophenolic Acid | Deuterated (d3-MPA) | >0.999 | 1.9 - 4.9 | 2.8 - 5.6 | 98.2 - 102.7 |
| Data synthesized from a method validation study for immunosuppressants in whole blood. |
Table 2: Impact of Internal Standard Choice on Assay Precision and Bias
This table demonstrates the superior performance of a deuterated internal standard compared to a structural analogue for the quantification of a target analyte in a biological matrix. The deuterated standard provides a more accurate mean result (closer to 100%) and better precision (lower standard deviation).
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
| Data illustrates a significant improvement in precision and accuracy when using a deuterated IS. |
Experimental Protocols
Detailed and consistent methodologies are critical for the successful implementation of deuterated internal standards.
Protocol 1: Selection of a Suitable Deuterated Internal Standard
The choice of a deuterated IS is a critical first step. The goal is to select a standard that will accurately mimic the behavior of the analyte.
Methodology:
-
Degree of Deuteration: Select an IS with a sufficient mass shift (ideally ≥ 3 amu) to avoid isotopic crosstalk from the natural abundance isotopes (e.g., ¹³C) of the analyte.
-
Position of Labeling: Ensure deuterium atoms are placed on stable positions within the molecule. Avoid sites prone to hydrogen-deuterium (H/D) back-exchange, such as hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups, and carbons adjacent to carbonyls. Stable positions include aliphatic or aromatic carbons.
-
Isotopic Purity: The isotopic enrichment of the deuterated standard should be high (ideally ≥98%) to minimize the contribution of any unlabeled analyte present in the IS solution, which can lead to an overestimation of the analyte's concentration.
-
Chromatographic Co-elution: Verify that the deuterated standard co-elutes with the analyte. This is essential for the accurate correction of matrix effects.
Protocol 2: Sample Preparation using Protein Precipitation (for Plasma)
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
Methodology:
-
Aliquoting: Into a clean microcentrifuge tube, pipette 100 µL of the plasma sample (calibrator, quality control, or unknown).
-
Spiking: Add 10 µL of the deuterated internal standard working solution to the plasma sample.
-
Mixing: Vortex briefly to mix.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to the sample.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 3: Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantitatively evaluate the impact of the biological matrix on the analyte and internal standard signals.
Methodology:
-
Source Material: Obtain blank biological matrix (e.g., human plasma) from at least six different sources.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of the analyte and the deuterated IS in a clean solvent (e.g., mobile phase) at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each source. After the final extraction step, spike the analyte and IS into the clean extract at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix from each source before extraction. Process these samples through the entire extraction procedure.
-
-
Analysis: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
-
Evaluate: The MF for the analyte and the IS should be comparable to ensure the IS is adequately correcting for matrix effects. The coefficient of variation (CV) of the IS-normalized matrix factor across the different sources should be ≤15%.
Potential Challenges and Mitigation Strategies
While deuterated standards are powerful tools, their effective use requires careful consideration of several potential challenges.
Isotope Effects in Chromatography
A common phenomenon is the "chromatographic isotope effect," where a deuterated compound elutes at a slightly different retention time than its non-deuterated analog. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic and may elute slightly earlier. This separation can expose the analyte and the IS to different matrix components as they elute, leading to "differential matrix effects" where the IS no longer accurately corrects for ion suppression or enhancement.
Mitigation:
-
Optimize Chromatography: Adjust mobile phase composition, gradient, or temperature to achieve co-elution.
-
Lower Resolution: In some cases, using a column with slightly lower resolving power can ensure the analyte and IS elute as a single, combined peak.
-
Ensure Overlap: Complete overlapping of the analyte and IS peaks is critical for eliminating matrix effects.
Deuterium-Hydrogen Back-Exchange
Isotopic back-exchange occurs when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is most likely to occur when deuterium labels are on unstable positions (e.g., -OH, -NH) or under acidic or basic conditions. Back-exchange compromises the integrity of the assay by reducing the IS signal and potentially creating a false signal for the unlabeled analyte.
Mitigation:
-
Proper IS Selection: Choose an IS with deuterium labels on stable carbon positions.
-
Control pH: Perform sample preparation and analysis at a pH where exchange is minimized (often around pH 2.5-7). Avoid strongly acidic or basic conditions.
-
Solvent Choice: Prepare and store stock solutions in aprotic solvents (e.g., acetonitrile) when possible.
-
Temperature Control: Perform sample preparation at low temperatures (e.g., 0-4°C) to slow exchange kinetics.
Application in Metabolic Pathway Analysis
Deuterated standards are not only used for quantification but also as tracers to study metabolic pathways. By introducing a deuterated version of a parent drug, researchers can track its conversion into various metabolites, distinguishing them from endogenous levels.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. While challenges such as chromatographic isotope effects and H/D back-exchange exist, they can be effectively managed through careful method development, proper standard selection, and rigorous validation. A thorough understanding of their physicochemical properties and adherence to detailed protocols are essential for their successful implementation in both research and regulated environments.
References
The Role of Ramiprilat-d5 in Advancing Hypertension and Heart Failure Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Ramiprilat-d5 in the research and development of treatments for hypertension and heart failure. Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, is a cornerstone in cardiovascular therapy. The deuterated analog, this compound, serves as an indispensable tool for precise and accurate quantification in complex biological matrices, thereby underpinning critical pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive overview of its application, supported by detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Introduction to Ramiprilat and the Significance of Deuteration
Ramipril is a prodrug that is hydrolyzed in the liver to its active form, Ramiprilat. Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. This mechanism of action is central to its therapeutic effects in managing hypertension and improving outcomes in patients with heart failure.
In the realm of drug development and research, the use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using mass spectrometry. This compound, a deuterated version of Ramiprilat, serves this purpose. The five deuterium (B1214612) atoms in this compound give it a distinct mass-to-charge ratio (m/z) from the endogenous Ramiprilat, while maintaining nearly identical chemical and physical properties. This allows it to be added to biological samples at a known concentration to act as a reference standard during sample preparation and analysis, correcting for any variability in extraction efficiency and instrument response. This ensures the high accuracy and precision required for pharmacokinetic profiling and clinical trial evaluations.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS) and Bradykinin Pathways
The primary therapeutic effects of Ramiprilat are mediated through its interaction with the Renin-Angiotensin-Aldosterone System (RAAS). A secondary, yet significant, mechanism involves the potentiation of the vasodilatory peptide, bradykinin.
Inhibition of the Renin-Angiotensin-Aldosterone System
The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. Ramiprilat's inhibition of ACE disrupts this cascade, leading to a decrease in blood pressure.
Potentiation of Bradykinin
ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Ramiprilat increases the levels of bradykinin, which contributes to its antihypertensive effect.
Experimental Protocols: Quantification of Ramiprilat using this compound
The accurate measurement of Ramiprilat concentrations in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted and validated method.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Ramiprilat in plasma samples.
Detailed Methodologies
3.2.1. Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for sample clean-up.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a methanolic solution containing this compound at a known concentration (e.g., 100 ng/mL).
-
Add 300 µL of methanol (B129727) to precipitate the plasma proteins.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
3.2.2. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for sensitivity and reducing matrix effects.
-
Condition a mixed-mode or C18 SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample (pre-spiked with this compound) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute Ramiprilat and this compound from the cartridge using a strong solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Ramiprilat and this compound.
| Parameter | Typical Value/Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Mass Spectrometer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ramiprilat) | Q1: m/z 389.2 -> Q3: m/z 206.1 |
| MRM Transition (this compound) | Q1: m/z 394.2 -> Q3: m/z 211.1 |
| Collision Energy | Optimized for the specific instrument and analyte |
Quantitative Data in Hypertension and Heart Failure Research
The robust analytical methods employing this compound have been instrumental in generating high-quality data in numerous clinical trials, establishing the efficacy of Ramipril in treating hypertension and heart failure.
Efficacy in Hypertension
Clinical studies have consistently demonstrated the blood pressure-lowering effects of Ramipril.
| Study / Parameter | Baseline Blood Pressure (mmHg) | Change from Baseline with Ramipril (mmHg) | Change from Baseline with Placebo (mmHg) |
| HOPE Study (Systolic/Diastolic) | ~139/79 | - | - |
| CARE Investigators (Systolic/Diastolic) | >160/>95 | ↓ 19.9 / ↓ 14.7 | N/A |
| Single-Dose Studies (Systolic/Diastolic) | Mild-to-Moderate Hypertension | Peak reduction at 3-6 hours | - |
Note: The HOPE (Heart Outcomes Prevention Evaluation) study demonstrated a significant reduction in cardiovascular events with Ramipril, which is attributed in part to its blood pressure-lowering effects.
Efficacy in Heart Failure
Ramipril has been shown to reduce mortality and morbidity in patients with heart failure, particularly after a myocardial infarction.
| Study | Patient Population | Key Outcome with Ramipril |
| AIRE (Acute Infarction Ramipril Efficacy) Study | Patients with clinical evidence of heart failure after acute myocardial infarction | 27% reduction in the risk of all-cause mortality |
| HOPE Study | High-risk patients for cardiovascular events | Reduced the rate of developing new-onset heart failure from 11.5% to 9.0% |
Conclusion
This compound is a critical analytical tool that has significantly contributed to our understanding of the pharmacokinetics and efficacy of Ramipril in the management of hypertension and heart failure. The precision and accuracy afforded by using a deuterated internal standard in LC-MS/MS analysis are paramount for generating the reliable data required for regulatory approval and for advancing our knowledge in cardiovascular research. The detailed methodologies and summarized clinical data presented in this guide underscore the importance of robust bioanalytical techniques in translating a molecule's mechanism of action into tangible clinical benefits for patients. As research continues to explore the pleiotropic effects of ACE inhibitors, the role of precise quantitative analysis using tools like this compound will remain indispensable.
The In Vivo Conversion of Ramipril to its Active Metabolite, Ramiprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, functions as a prodrug that undergoes in vivo metabolic activation to its potent, long-acting diacid metabolite, ramiprilat (B1678798). This biotransformation is critical for its therapeutic efficacy in managing hypertension and heart failure. This technical guide provides a comprehensive overview of the in vivo metabolism of ramipril to ramiprilat, detailing the enzymatic processes, key pharmacokinetic parameters, and the experimental methodologies employed for its characterization. Quantitative data from various studies are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this crucial metabolic process.
Introduction
Ramipril is a second-generation ACE inhibitor that plays a pivotal role in the management of cardiovascular diseases.[1][2] Its therapeutic action is mediated through the inhibition of ACE, an enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin.[1][3] Ramipril itself is pharmacologically inactive and requires metabolic conversion to ramiprilat to exert its therapeutic effects.[2] Ramiprilat exhibits significantly greater ACE inhibitory activity, approximately six times that of the parent compound. Understanding the dynamics of this in vivo conversion is paramount for optimizing dosing regimens, predicting drug-drug interactions, and informing the development of new therapeutic agents.
The Metabolic Pathway: From Ramipril to Ramiprilat
The primary metabolic pathway for the activation of ramipril is the hydrolytic cleavage of its ester group, a reaction catalyzed by esterase enzymes. This biotransformation occurs predominantly in the liver, with the kidneys also contributing to the metabolic process.
Enzymatic Conversion
The key enzyme responsible for the hydrolysis of ramipril to ramiprilat is carboxylesterase 1 (CES1), a major hydrolase found in the liver. The reaction involves the addition of water across the ester bond, yielding the active diacid metabolite, ramiprilat, and ethanol.
Sites of Metabolism
Liver: The liver is the principal site for the first-pass metabolism of orally administered ramipril. A significant portion of the absorbed ramipril is rapidly hydrolyzed by hepatic esterases to form ramiprilat. Hepatic metabolism accounts for approximately 75% of the total metabolism of ramipril, with about 25% of this hepatic conversion yielding the active metabolite ramiprilat.
Kidneys: The kidneys also play a role in the conversion of ramipril to ramiprilat. Notably, 100% of the renal metabolism of ramipril results in the formation of ramiprilat.
The metabolic conversion can be visualized as a straightforward enzymatic reaction.
Quantitative Pharmacokinetic Data
The pharmacokinetics of ramipril and ramiprilat have been extensively studied in various populations. The following tables summarize key quantitative parameters from the literature, providing a comparative overview.
Table 1: Pharmacokinetic Parameters of Ramipril and Ramiprilat in Healthy Adults
| Parameter | Ramipril | Ramiprilat | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | 2 - 4 hours | |
| Plasma Protein Binding | ~73% | ~56% | |
| Bioavailability (Oral Ramipril) | 50% - 60% | Not Applicable | |
| Apparent Oral Clearance of Ramipril (CL/F) | 209 L/h | Not Applicable | |
| Apparent Oral Clearance of Ramiprilat (CL/F/fm) | Not Applicable | 11.4 - 35.7 L/h | |
| Half-life (t½) | 2 - 4 hours (initial phase) | 9 - 18 hours (apparent elimination) | |
| >50 hours (terminal elimination) |
Table 2: Conversion and Excretion Data
| Parameter | Value | Reference(s) |
| Formation of Ramiprilat from Intravenous Ramipril | 53% | |
| Formation of Ramiprilat from Oral Ramipril | 28% | |
| Hepatic Metabolism of Ramipril | 75% of total metabolism | |
| Conversion to Ramiprilat in Liver | 25% of hepatic metabolism | |
| Renal Metabolism of Ramipril | 100% conversion to ramiprilat | |
| Urinary Excretion (after oral ramipril) | ~60% (as ramipril <2% and its metabolites) | |
| Fecal Excretion (after oral ramipril) | ~40% |
Experimental Protocols for Studying Ramipril Metabolism
The investigation of ramipril's in vivo metabolism typically involves a combination of clinical studies and advanced analytical techniques.
Study Design
A common approach is a three-way cross-over study design in healthy volunteers. This design allows for the characterization of the pharmacokinetics of both ramipril and ramiprilat following intravenous and oral administration of the prodrug, as well as intravenous administration of the active metabolite.
Experimental Workflow:
References
Methodological & Application
Application Note: High-Throughput Quantification of Ramiprilat in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ramiprilat (B1678798), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril (B1678797), in human plasma. The method utilizes Ramiprilat-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for clinical and preclinical pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Ramipril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure.[1] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Ramiprilat.[2] The therapeutic efficacy of Ramipril is directly related to the plasma concentrations of Ramiprilat. Therefore, a reliable and sensitive bioanalytical method for the quantification of Ramiprilat is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method that is both rapid and robust for the determination of Ramiprilat in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Analytes: Ramiprilat, this compound (Internal Standard - IS)
-
Chemicals and Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade), Deionized water.
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of Ramiprilat and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into drug-free human plasma.
Sample Preparation
A simple and rapid protein precipitation method was employed for plasma sample preparation.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 2 minutes. |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| MRM Transitions | Ramiprilat: m/z 389.2 → 206.1This compound: m/z 394.2 → 211.1 |
Results and Discussion
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[3] The validation parameters included selectivity, linearity, precision, accuracy, recovery, and stability.
Selectivity: No significant interfering peaks were observed at the retention times of Ramiprilat and the internal standard in blank plasma samples from six different sources, demonstrating the selectivity of the method.
Linearity and Sensitivity: The method was linear over the concentration range of 0.5 to 250 ng/mL for Ramiprilat in human plasma.[4] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.[4]
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC, medium QC, and high QC. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low | 1.5 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 200 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Recovery: The extraction recovery of Ramiprilat was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be consistent and reproducible across the different QC levels.
Stability: Ramiprilat was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.
Workflow Diagrams
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Logical relationship of the analytical method and validation.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Ramiprilat in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic and bioequivalence studies in a regulated environment. The validation results demonstrate that the method meets the requirements for bioanalytical method validation.
References
Protocol for Solid-Phase Extraction of Ramiprilat from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, from human plasma. This protocol is intended for bioanalytical studies requiring accurate and reproducible quantification of Ramiprilat.
Introduction
Ramiprilat is the active diacid metabolite of Ramipril, a widely prescribed medication for hypertension and heart failure. Accurate measurement of Ramiprilat concentrations in human plasma is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a robust and selective method for sample clean-up and concentration of analytes from complex biological matrices like plasma, leading to improved analytical sensitivity and accuracy. This protocol details a validated SPE method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Ramiprilat.
Experimental Protocol
This protocol is based on established and validated methods for the extraction of Ramipril and Ramiprilat from human plasma.
Materials and Reagents
-
SPE Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) 1 cc cartridges
-
Human Plasma: K2-EDTA as anticoagulant
-
Ramiprilat and Ramipril reference standards
-
Internal Standard (IS): Enalapril or a stable isotope-labeled Ramiprilat
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), analytical grade
-
Ammonium Acetate, analytical grade
-
Water, deionized or HPLC grade
-
5% NH4OH in Methanol (optional, for pH adjustment)
-
2% Formic Acid in Methanol (optional, for pH adjustment)
Equipment
-
Solid-Phase Extraction Vacuum Manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes and tips
-
LC-MS/MS system
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike the plasma samples with the internal standard solution.
-
For method validation, prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Ramiprilat.
Solid-Phase Extraction (SPE) Procedure
A generic 5-step SPE protocol is often employed for robust extraction. A simplified 3-step protocol can also be utilized with water-wettable sorbents like Oasis HLB.
5-Step SPE Protocol:
-
Conditioning:
-
Pass 1 mL of Methanol through the Oasis HLB cartridge.
-
This step solvates the sorbent.
-
-
Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
This step prepares the sorbent for the aqueous plasma sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (e.g., 500 µL) onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% Methanol in water to remove endogenous interferences.
-
-
Elution:
-
Elute the analyte of interest with 1 mL of Methanol into a clean collection tube.
-
Simplified 3-Step SPE Protocol (for Oasis HLB):
-
Sample Loading:
-
Directly load the pre-treated plasma sample onto the dry cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% Methanol in water.
-
-
Elution:
-
Elute the analyte with 1 mL of Methanol.
-
Post-Extraction
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of Acetonitrile:Water 50:50 v/v) for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from a validated bioanalytical method for Ramiprilat using SPE and LC-MS/MS.
| Parameter | Ramiprilat |
| Linearity Range | 0.5 - 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Mean Recovery | >85% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% bias) | ± 15% |
| Inter-day Accuracy (% bias) | ± 15% |
Table 1: Summary of Method Validation Parameters for Ramiprilat in Human Plasma.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Precision (%CV) | Accuracy (% bias) |
| Low QC | 1.5 | 88.2 | 6.5 | -2.3 |
| Mid QC | 100 | 90.5 | 4.8 | 1.1 |
| High QC | 200 | 87.9 | 5.2 | -0.8 |
Table 2: Example of Recovery, Precision, and Accuracy Data for Ramiprilat Quality Control Samples.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of Ramiprilat from human plasma.
Caption: Solid-Phase Extraction Workflow for Ramiprilat.
Conclusion
This protocol provides a reliable and reproducible method for the solid-phase extraction of Ramiprilat from human plasma. The use of Oasis HLB cartridges offers high recovery and clean extracts, making it suitable for sensitive and accurate bioanalytical applications. Adherence to this protocol will enable researchers to obtain high-quality data for pharmacokinetic and other clinical studies involving Ramiprilat.
Bioanalytical Method for the Quantification of Ramipril and Ramiprilat in Human Plasma using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat (B1678798). The quantitative determination of both ramipril and ramiprilat in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides detailed protocols for the simultaneous quantification of ramipril and ramiprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are based on established bioanalytical techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction for sample preparation.
Experimental Protocols
This section details the procedures for sample preparation and analysis. Three common sample preparation techniques are presented to provide flexibility based on laboratory resources and desired sample purity.
Sample Preparation
2.1.1. Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up.
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 100 µL of the internal standard (IS) working solution (e.g., Enalapril and Enalaprilat).[1]
-
Vortex the mixture for 30 seconds.[1]
-
Add 1 mL of ice-cold acetonitrile (B52724) as the precipitation solvent.[2][3]
-
Vortex the sample vigorously for 10 minutes to ensure complete protein precipitation.[1]
-
Centrifuge the tubes at 14,000 RPM for 5 minutes at 4-8°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
2.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to protein precipitation.
Protocol:
-
Pipette 500 µL of human plasma into a glass test tube.
-
Add the internal standard solution.
-
Add 100 µL of an appropriate buffer to adjust the pH (e.g., pH 3).
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 15 minutes.
-
Centrifuge at 4000 RPM for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject the sample into the LC-MS/MS system.
2.1.3. Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample clean-up, removing a significant portion of matrix interferences.
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load 500 µL of the plasma sample, pre-treated with an internal standard, onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical chromatographic and mass spectrometric conditions for the analysis of ramipril and ramiprilat.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., Chromolith speed rod RP 18e gold (50x4.6 mm)) |
| Mobile Phase | A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid or Acetonitrile and ammonium (B1175870) acetate buffer. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ramipril: m/z 417.2 → 234.1; Ramiprilat: m/z 389.2 → 206.1 |
| Internal Standard | Enalapril: m/z 377.2 → 234.1; Enalaprilat: m/z 349.2 → 206.1 |
Data Presentation
The following tables summarize the validation parameters obtained from various published methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Ramipril | 1.09 - 108.71 | 1.09 | |
| Ramiprilat | 1.08 - 107.56 | 1.08 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |
| Ramipril | LLOQ | 2.70 | 101.12 | |
| Ramiprilat | LLOQ | 7.37 | 99.64 |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| Ramipril | Protein Precipitation | >85 | - |
| Ramiprilat | Protein Precipitation | >85 | - |
| Ramipril | Liquid-Liquid Extraction | 65.3 - 97.3 | |
| Ramiprilat | Liquid-Liquid Extraction | ~70-90 | - |
| Ramipril | Solid-Phase Extraction | ~90 | - |
| Ramiprilat | Solid-Phase Extraction | ~90 | - |
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for Protein Precipitation followed by LC-MS/MS Analysis.
Caption: Workflow for Liquid-Liquid Extraction and subsequent LC-MS/MS Analysis.
Caption: Solid-Phase Extraction workflow for sample clean-up before LC-MS/MS.
References
Application Notes and Protocols for the Analysis of Ramiprilat in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various sample preparation techniques for the quantitative analysis of Ramiprilat, the active metabolite of Ramipril, in human urine. The protocols are designed to be used in conjunction with modern analytical techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Ramiprilat is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence. The choice of sample preparation technique is critical for removing endogenous interferences from the complex urine matrix, thereby ensuring the accuracy, precision, and sensitivity of the analysis. This document outlines four common sample preparation methods: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation, and a "Dilute-and-Shoot" approach.
Comparative Quantitative Data
The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, sample throughput, and cost. The following table summarizes typical performance characteristics for the different techniques based on available literature. It is important to note that these values can vary depending on the specific protocol, instrumentation, and laboratory conditions. Method validation is essential.
| Preparation Technique | Typical Recovery (%) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Throughput | Cost per Sample |
| Solid-Phase Extraction (SPE) | 85 - 105 | 0.1 - 1.0 | 0.5 - 2.0 | Medium | High |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 0.5 - 2.0 | 1.0 - 5.0 | Low to Medium | Medium |
| Protein Precipitation | > 90 | 0.5 - 5.0 | 1.0 - 10.0 | High | Low |
| Dilute-and-Shoot | Not Applicable (Dilution) | 1.0 - 10.0 | 2.0 - 20.0 | Very High | Very Low |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a highly selective method that can provide very clean extracts, leading to high sensitivity and minimal matrix effects. Reversed-phase SPE cartridges, such as Oasis HLB, are commonly used for the extraction of polar compounds like Ramiprilat from aqueous matrices.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)
-
Urine sample
-
Internal Standard (IS) solution (e.g., a deuterated analog of Ramiprilat)
-
Phosphoric acid (4%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 500 µL of the supernatant, add 50 µL of the internal standard solution.
-
Acidify the sample by adding 500 µL of 4% phosphoric acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the sorbent bed by applying a high vacuum for 5-10 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the Ramiprilat and IS from the cartridge with 1 mL of a methanol:acetonitrile (50:50, v/v) mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. For Ramiprilat, an acidic drug, pH adjustment is crucial for efficient extraction into an organic solvent.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297) (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 1 mL of urine into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution and vortex briefly.
-
Acidify the urine sample to a pH of approximately 2-3 by adding 1M HCl (typically 50-100 µL). Vortex to mix.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the acidified urine sample.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.
-
Protein Precipitation Protocol
While urine typically has a lower protein concentration than plasma or serum, protein precipitation can still be an effective and rapid method for sample cleanup, particularly when using sensitive and robust LC-MS/MS systems. This method is based on the principle that high concentrations of organic solvents denature and precipitate proteins.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Acetonitrile (cold, -20°C) containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Sample and IS Addition:
-
Pipette 200 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile with 0.1% formic acid to the urine sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot directly into the LC-MS/MS system.
-
Dilute-and-Shoot Protocol
This is the simplest and fastest sample preparation method, suitable for high-throughput screening. It relies on the sensitivity and selectivity of the LC-MS/MS system to overcome matrix effects from the diluted urine.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Water (HPLC grade) or mobile phase A
-
Microcentrifuge tubes or a 96-well plate
-
Centrifuge (optional)
-
Vortex mixer
Procedure:
-
Sample Dilution:
-
In a microcentrifuge tube or a well of a 96-well plate, combine 100 µL of urine with 900 µL of water (or the initial mobile phase of the LC method) containing the internal standard. This represents a 1:10 dilution.
-
-
Mixing:
-
Vortex for 30 seconds to ensure homogeneity.
-
-
Centrifugation (Optional but Recommended):
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
Visualizations
Application Notes & Protocols: Quantification of Ramiprilat in Pharmacokinetic Studies Using Ramiprilat-d5
These application notes provide a detailed protocol for the quantification of ramiprilat (B1678798) in plasma samples for pharmacokinetic studies, utilizing ramiprilat-d5 (B12404567) as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications.
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat.[1][2][3] Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion of ramipril and to understand the exposure to its active form, ramiprilat. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variability in sample processing and instrument response.[4][5]
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters of a validated LC-MS/MS method for ramiprilat quantification.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Lower Limit of Detection (LLOD) | 0.2 ng/mL |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (CV%) | ≤15% |
| Mean Recovery | 88.7% - 101.8% |
Experimental Protocols
This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing.
1. Materials and Reagents
-
Ramiprilat and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with K3EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve ramiprilat and this compound in methanol to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the ramiprilat stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of approximately 5 ng/mL.
3. Sample Preparation
A protein precipitation method is described below for its simplicity and efficiency.
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (this compound).
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramiprilat: The specific precursor and product ions should be optimized by infusing a standard solution. A common transition for ramipril is m/z 417.3 → 234.2. Ramiprilat transitions will be different and need to be determined.
-
This compound: The precursor ion will be 5 Daltons higher than that of ramiprilat, with the product ion potentially being the same or shifted depending on the location of the deuterium (B1214612) labels. A common transition for Ramipril-d5 is m/z 422.1 → 239.2.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both ramiprilat and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of ramiprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of ramiprilat in plasma.
Caption: Logical flow of a typical pharmacokinetic study design.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ramipril: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Ramipril using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for quantitative determination, impurity profiling, and dissolution testing of Ramipril in pharmaceutical formulations.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and prevent cardiovascular events. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of Ramipril drug products. HPLC is a powerful technique widely employed for the analysis of Ramipril due to its high resolution, sensitivity, and specificity. These application notes provide a comprehensive overview of various validated HPLC methods.
Quantitative Determination of Ramipril in Pharmaceutical Dosage Forms
This section details a rapid and simple isocratic RP-HPLC method for the quantification of Ramipril in tablets.
Chromatographic Conditions
A summary of the chromatographic conditions for the quantitative analysis of Ramipril is presented in the table below.
| Parameter | Condition |
| Column | Ace C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 20 mM Phosphate (B84403) Buffer (pH 2.5) with 0.1% TFA : Acetonitrile (B52724) (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 208 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
| Run Time | < 5 minutes |
Experimental Protocol
2.2.1. Reagents and Materials
-
Ramipril Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Ramipril Tablets
2.2.2. Preparation of Mobile Phase
-
Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the buffer to 2.5 using orthophosphoric acid.
-
Add 0.1% trifluoroacetic acid (TFA) to the buffer.
-
Mix the phosphate buffer with acetonitrile in a 50:50 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
2.2.3. Preparation of Standard Solution
-
Accurately weigh about 10 mg of Ramipril reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range (e.g., 0.25-7.5 µg/mL).
2.2.4. Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 Ramipril tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Ramipril into a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
2.2.5. System Suitability Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 1.5
-
Theoretical plates: ≥ 2000
2.2.6. Analysis Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of Ramipril in the sample is determined by comparing the peak area of the sample with that of the standard.
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.25 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.7% |
| Precision (Intra-day & Inter-day %RSD) | < 4.95% |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL |
Workflow for Quantitative Analysis
References
Application of Ramiprilat-d5 in Bioequivalence Studies of Ramipril Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat (B1678798). To ensure the therapeutic equivalence of generic ramipril formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. Accurate quantification of ramipril and its active metabolite, ramiprilat, in biological matrices is critical for the successful conduct of these studies. Ramiprilat-d5, a stable isotope-labeled derivative of ramiprilat, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods due to its similar physicochemical properties to the analyte and its distinct mass, ensuring high accuracy and precision.
Mechanism of Action of Ramipril
Ramipril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Experimental Protocols
Bioequivalence Study Protocol
A typical bioequivalence study for a ramipril formulation is designed as a randomized, open-label, two-treatment, two-period, crossover study in healthy human volunteers under fasting conditions.
1. Study Population:
-
Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age.
-
Volunteers undergo a comprehensive medical screening to ensure good health.
2. Study Design:
-
Design: Single-dose, two-treatment, two-period crossover.
-
Treatments:
-
Test Formulation: Generic ramipril tablet.
-
Reference Formulation: Innovator ramipril tablet.
-
-
Washout Period: A washout period of at least 14 days between the two treatment periods is maintained to ensure complete elimination of the drug from the body.
3. Dosing and Sample Collection:
-
Following an overnight fast, volunteers receive a single oral dose of the test or reference ramipril formulation with water.
-
Blood samples are collected in EDTA-containing tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored at -70°C until analysis.
Bioanalytical Method Protocol using LC-MS/MS
This protocol outlines the simultaneous quantification of ramiprilat, the active metabolite of ramipril, in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Ramiprilat and this compound reference standards.
-
HPLC-grade methanol (B129727), acetonitrile, and water.
-
Formic acid.
-
Human plasma (blank).
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of this compound working solution (internal standard).
-
Vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water).
-
Elute the analytes with a high-organic solvent mixture (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| MRM Transitions | Ramiprilat: m/z 389.2 -> 206.2this compound: m/z 394.2 -> 211.2 |
4. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The pharmacokinetic parameters for ramipril and its active metabolite, ramiprilat, are calculated from the plasma concentration-time data. Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.
Table 1: Pharmacokinetic Parameters of Ramipril (Test vs. Reference)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 25.4 ± 8.2 | 26.1 ± 7.9 | 97.26% (84.50% - 111.93%) |
| AUC0-t (ng·h/mL) | 55.2 ± 15.6 | 54.8 ± 14.9 | 100.70% (89.47% - 113.34%) |
| AUC0-∞ (ng·h/mL) | 58.9 ± 16.1 | 58.7 ± 15.5 | 100.29% (88.90% - 113.15%) |
| Tmax (h) | 0.67 ± 0.33 | 0.71 ± 0.32 | - |
Table 2: Pharmacokinetic Parameters of Ramiprilat (Test vs. Reference)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 18.5 ± 4.5 | 17.0 ± 4.1 | 108.87% (103.00% - 115.07%) |
| AUC0-t (ng·h/mL) | 250.3 ± 65.8 | 238.6 ± 62.3 | 104.93% (100.50% - 109.55%) |
| AUC0-∞ (ng·h/mL) | 301.7 ± 78.4 | 292.1 ± 75.9 | 103.30% (98.03% - 108.85%) |
| Tmax (h) | 2.28 ± 0.74 | 2.40 ± 0.88 | - |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for the quantification of ramiprilat in human plasma. This enables the reliable determination of pharmacokinetic parameters and the robust assessment of bioequivalence between different ramipril formulations, ensuring that generic versions of this important medication are therapeutically equivalent to the innovator product. The detailed protocols and data presented herein serve as a comprehensive guide for researchers and professionals involved in the development and testing of ramipril formulations.
Application Note: Isocratic HPLC Method for the Simultaneous Separation of Ramipril and Ramiprilat
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril, and its active metabolite, Ramiprilat. The described protocol is optimized for efficient separation with excellent resolution and peak symmetry, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug development.
Introduction
Ramipril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, Ramiprilat.[1][2][3] Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, Ramiprilat leads to vasodilation and a reduction in blood pressure.[3][4] Accurate and simultaneous quantification of both Ramipril and Ramiprilat is essential for assessing the pharmacokinetic profile and therapeutic efficacy of Ramipril formulations. This application note presents a validated isocratic HPLC method that is simple, rapid, and reproducible for this purpose.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The primary components and their settings are outlined below.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD or equivalent |
| Column | Hypurity C18 (50 mm x 4.6 mm, 5 µm) | Kromasil C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : Ammonium (B1175870) Acetate (B1210297) Buffer (20:80, v/v) | Acetonitrile : 0.01M KH2PO4 (pH 2.8) (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
| Detection | UV at 210 nm | UV at 210 nm |
Preparation of Solutions
a) Mobile Phase Preparation (Condition 1):
-
Prepare a 10mM Ammonium Acetate solution in HPLC grade water.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix acetonitrile and the ammonium acetate buffer in a 20:80 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes before use.
b) Mobile Phase Preparation (Condition 2):
-
Prepare a 0.01M Potassium Dihydrogen Phosphate (KH2PO4) solution in HPLC grade water.
-
Adjust the pH of the buffer to 2.8 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix acetonitrile and the KH2PO4 buffer in a 70:30 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes before use.
c) Standard Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of Ramipril and 10 mg of Ramiprilat reference standards in 10 mL of methanol (B129727) to obtain individual stock solutions of 1 mg/mL.
-
Store the stock solutions at 2-8 °C, protected from light.
d) Working Standard Solution Preparation:
-
Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration of 10 µg/mL for both Ramipril and Ramiprilat.
Sample Preparation (from Plasma)
For the analysis of biological samples, a solid-phase extraction (SPE) is recommended for sample clean-up.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 0.5 mL of plasma, add an internal standard (e.g., Enalapril).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Results and Data Presentation
The described isocratic methods provide excellent separation of Ramipril and Ramiprilat. The retention times and system suitability parameters are summarized in the table below.
Table 2: System Suitability and Performance Data
| Analyte | Retention Time (min) - Condition 1 | Retention Time (min) - Condition 2 | Tailing Factor | Theoretical Plates |
| Ramiprilat | ~2.5 | ~2.9 | < 1.5 | > 2000 |
| Ramipril | ~4.0 | ~4.2 | < 1.5 | > 2000 |
| Resolution | > 2.0 | > 2.0 | - | - |
Note: Retention times are approximate and may vary slightly depending on the specific column and system.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of Ramipril and Ramiprilat.
Conclusion
The isocratic HPLC methods described in this application note are demonstrated to be suitable for the simultaneous separation and quantification of Ramipril and its active metabolite, Ramiprilat. The methods are simple, rapid, and provide good resolution and peak shapes. These protocols can be readily implemented in a quality control or research laboratory for routine analysis. The provided experimental details and performance data will aid researchers and scientists in the successful application of this method.
References
Troubleshooting & Optimization
Minimizing matrix effects in Ramiprilat bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Ramiprilat (B1678798).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS bioanalysis of Ramiprilat, with a focus on mitigating matrix effects.
Question: I am observing significant ion suppression or enhancement for Ramiprilat. What are the initial steps to troubleshoot this?
Answer:
Initial steps should focus on identifying the source of the matrix effect and optimizing the sample preparation and chromatographic conditions.
-
Evaluate Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects.[1]
-
Protein Precipitation (PPT): While being a simple and fast method, PPT is more prone to matrix effects as it may not effectively remove endogenous phospholipids (B1166683) and other interfering substances.[1] If you are using PPT, consider optimizing the precipitating solvent and its ratio to the sample.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts compared to PPT.[2] Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to improve the selectivity for Ramiprilat and reduce co-extraction of interfering matrix components.[3]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[4] If you are using SPE, ensure that the sorbent type, wash steps, and elution solvent are optimized for Ramiprilat.
-
-
Optimize Chromatographic Separation:
-
Ensure baseline separation of Ramiprilat from its glucuronide metabolites and other endogenous components.[5] Co-elution is a primary cause of matrix effects.[6]
-
Adjust the mobile phase composition and gradient profile to improve separation.
-
Consider using a different stationary phase (e.g., C18, C8) to alter selectivity.[7]
-
-
Check for Phospholipid Co-elution: Phospholipids are a major source of matrix effects in plasma and serum samples. Use a mass spectrometer to monitor for characteristic phospholipid ions (e.g., m/z 184) to see if they co-elute with Ramiprilat.
Question: My recovery of Ramiprilat is low and inconsistent. How can I improve it?
Answer:
Low and inconsistent recovery is often linked to the sample extraction procedure.
-
For Protein Precipitation: Ensure complete protein precipitation by using an adequate volume of cold organic solvent (e.g., acetonitrile, methanol) and allowing sufficient vortexing and centrifugation time.[8]
-
For Liquid-Liquid Extraction: Optimize the pH of the aqueous phase to ensure Ramiprilat is in its non-ionized form for efficient extraction into the organic solvent. Also, evaluate different organic solvents and extraction times.
-
For Solid-Phase Extraction:
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.
-
Loading: Do not exceed the binding capacity of the sorbent.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Ramiprilat.
-
Elution: Use an appropriate elution solvent and volume to ensure complete elution of Ramiprilat from the sorbent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques to minimize matrix effects for Ramiprilat bioanalysis?
A1: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8] While PPT is the simplest, LLE and SPE generally provide cleaner extracts and are more effective at reducing matrix effects.[3][4]
Q2: Which ionization mode is typically used for Ramiprilat analysis by LC-MS/MS?
A2: Positive electrospray ionization (ESI) mode is commonly used for the analysis of Ramiprilat.[9]
Q3: What are typical Lower Limits of Quantification (LLOQ) for Ramiprilat in plasma?
A3: Reported LLOQs for Ramiprilat in human plasma typically range from 0.2 ng/mL to 1.08 ng/mL.[5][7]
Q4: How can I assess the magnitude of the matrix effect in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[8][10] A value close to 100% indicates a negligible matrix effect, while significant deviation suggests ion suppression or enhancement.
Q5: Is an internal standard necessary for Ramiprilat bioanalysis?
A5: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as Ramipril-d5, is highly recommended to compensate for matrix effects and variability in sample processing and instrument response.[3] If a SIL-IS is not available, a structural analog like Enalaprilat can be used.[7]
Quantitative Data Summary
Table 1: Reported Recovery and Matrix Effect Data for Ramiprilat
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | 82.02 - 87.05 | Not explicitly quantified, but method validated | [7] |
| Protein Precipitation | 93 - 94 (suppression) | 93 - 94 | [8] |
| Solid-Phase Extraction | Not specified | 3.5 | [3] |
Table 2: Reported Lower Limits of Quantification (LLOQ) for Ramiprilat
| LLOQ (ng/mL) | Matrix | Reference |
| 1.08 | Human Plasma | [7][11] |
| 0.5 | Human Plasma | [3] |
| 0.2 | Human EDTA Plasma | [5] |
Experimental Protocols
1. Protein Precipitation Method [7][8]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solution (e.g., a mixture of acetonitrile, methanol (B129727), and 0.2% trifluoroacetic acid).
-
Vortex the mixture for 10 minutes.
-
Centrifuge the sample at 14,000 RPM for 5 minutes at 4-8°C.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) Method [4]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Ramiprilat and the internal standard with a suitable elution solvent (e.g., methanol/water mixture with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for Ramiprilat bioanalysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalwjbphs.com [journalwjbphs.com]
- 5. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
Addressing ion suppression in ESI-MS for Ramiprilat quantification
Welcome to the technical support center for the quantification of Ramiprilat using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS quantification of Ramiprilat?
A1: Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Ramiprilat.[1][2] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, poor sensitivity, and unreliable results.[2][3] In ESI, ion suppression can occur due to competition for charge or space at the droplet surface, or from changes in the droplet's physical properties (e.g., increased surface tension and viscosity) caused by matrix components, which hinders the formation of gas-phase analyte ions.[3][4][5]
Q2: What are the common sources of ion suppression when analyzing biological samples for Ramiprilat?
A2: Common sources of ion suppression in biological matrices like plasma or serum include salts, endogenous compounds (e.g., phospholipids, fatty acids), proteins, and formulation excipients.[5][6] The choice of sample preparation technique can significantly impact the level of these interfering substances. For instance, protein precipitation is a simpler method but may result in a higher degree of ion suppression compared to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
Q3: How can I determine if ion suppression is affecting my Ramiprilat analysis?
A3: A widely used method to identify and characterize ion suppression is the post-column infusion experiment.[6][7] This involves infusing a constant flow of a Ramiprilat standard solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of co-eluting matrix components indicates the presence of ion suppression.
Q4: Can the choice of internal standard (IS) help mitigate ion suppression?
A4: Yes, using an appropriate internal standard is crucial. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Ramiprilat-d5), as it co-elutes with and has similar ionization properties to the analyte, thus experiencing the same degree of ion suppression. If a SIL IS is unavailable, a structural analog (e.g., Enalaprilat) can be used, but it's essential to ensure it co-elutes with Ramiprilat to effectively compensate for matrix effects.[8]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Results for Ramiprilat Quantification
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Solutions:
-
Enhance Sample Cleanup: If you are using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering matrix components.[1][3]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate Ramiprilat from the regions of ion suppression. A post-column infusion experiment can help identify these regions.[7] Consider trying a different column chemistry that may provide better retention and separation from matrix interferences.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[4][7] However, ensure that the diluted Ramiprilat concentration remains above the lower limit of quantification (LLOQ).
-
Internal Standard Verification: Ensure your internal standard is co-eluting with Ramiprilat. Even minor differences in retention time can lead to differential ion suppression.[7]
Issue 2: High Variability in Quality Control (QC) Samples
Possible Cause: Inconsistent matrix effects between different lots of biological matrix.
Troubleshooting Workflow:
Caption: Workflow for addressing high QC variability.
Solutions:
-
Quantitative Matrix Effect Evaluation: Assess the matrix effect quantitatively by comparing the response of Ramiprilat in post-extraction spiked matrix samples to its response in a neat solution.[7] This should be performed with multiple lots of the biological matrix.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variability in ion suppression between samples.
-
Use Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples to compensate for matrix effects.[1]
Experimental Protocols & Data
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid sample preparation method.
-
To 100 µL of human serum/plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Ramipril-D5 in methanol).[9]
-
Add 300 µL of cold methanol (B129727) to precipitate proteins.[9]
-
Vortex the mixture for 15 minutes.[9]
-
Centrifuge the samples.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.[9]
-
Inject the reconstituted sample into the LC-MS/MS system.[9]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to protein precipitation.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma/serum sample.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute Ramiprilat and the internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Parameters for Ramiprilat Quantification
The following table summarizes typical parameters used in published methods for Ramiprilat quantification.
| Parameter | Method 1[9] | Method 2[10] | Method 3[8] |
| LC Column | Not Specified | Aquasil C18, 100mm x 2.1mm, 5µm | Chromolith speed rod RP 18e gold (50x4.6) |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) + 0.1% acetic acid in 95:5 H₂O/methanol | Deionized water with 1.0mM ammonium trifluoroacetate | 0.2% trifluoroacetic acid in water |
| Mobile Phase B | 10 mM ammonium acetate + 0.1% acetic acid in 3:97 H₂O/methanol | Acetonitrile | Acetonitrile/Methanol |
| Flow Rate | 0.5 mL/min | Not Specified | Not Specified |
| Ionization Mode | ESI Positive | ESI | ESI Positive |
| Internal Standard | Ramipril-D3 | Enalapril | Enalaprilat |
| Linearity Range | 1–40 ng/mL (therapeutic range) | 0.1 - Not specified ng/mL | 1.08 - 107.56 ng/mL |
| Recovery | Not Specified | 63.5 - 74.3% | 82.02 - 87.05% |
Quantitative Data Summary
This table presents a summary of validation parameters from various LC-MS/MS methods for Ramiprilat.
| Method Reference | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Gupta et al.[8][11] | Ramiprilat | 1.08 | 1.08 - 107.56 | 2.29 - 7.11 | 0.44 - 1.17 |
| Zhu et al.[12] | Ramipril | 0.5 | 0.5 - 80 | ≤7.0 | ≤10.2 |
| Unspecified[10] | Ramiprilat | 0.1 | Not Specified | Not Specified | Not Specified |
| Unspecified[13] | Ramiprilat | 0.262 | 0.262 - 105.0 | < 10.4 | < 12.3 |
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. ijpsonline.com [ijpsonline.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Simultaneous Determination of Ramipril and Its Active Metabolite Ramiprilat in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
Troubleshooting irreproducible results in Ramiprilat quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Ramiprilat.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of Ramiprilat, providing potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing high variability and irreproducible results in my Ramiprilat quantification?
A1: Irreproducible results in Ramiprilat quantification can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Sample Preparation: Inconsistent extraction efficiency is a primary culprit. Ensure precise and consistent execution of your sample preparation protocol, whether it's protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1][2] Variability in pH adjustment, solvent volumes, and vortexing/shaking times can significantly impact recovery.
-
Internal Standard (IS) Addition: Inaccurate or inconsistent addition of the internal standard will lead to significant quantification errors.[3][4] Use a calibrated pipette and add the IS to all samples, standards, and quality controls (QCs) at the beginning of the sample preparation process.
-
Matrix Effects: The biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of Ramiprilat and the IS, leading to inaccurate results.[1] This is a common issue in LC-MS/MS analysis.
-
Instrument Performance: Fluctuations in instrument performance, such as an unstable spray in the mass spectrometer or a deteriorating HPLC column, can cause signal variability.
Q2: My Ramiprilat peak area is low and inconsistent, even in my high concentration standards. What should I do?
A2: Low and inconsistent peak areas often point to issues with sample extraction, analyte stability, or instrument sensitivity.
-
Suboptimal Extraction Recovery: Ramiprilat's recovery can be influenced by the extraction method. For solid-phase extraction, ensure the correct sorbent type, conditioning, and elution solvents are used. For liquid-liquid extraction, the choice of organic solvent and pH of the aqueous phase are critical.
-
Analyte Degradation: Ramiprilat can be susceptible to degradation. Ramipril, its prodrug, is unstable and can degrade to Ramiprilat and a diketopiperazine derivative, especially with changes in temperature and humidity. Ensure samples are stored at appropriate temperatures (e.g., -20°C or -70°C) and minimize freeze-thaw cycles. Process samples on ice if stability is a concern.
-
Mass Spectrometer Tuning: The mass spectrometer may not be optimally tuned for Ramiprilat. Infuse a standard solution of Ramiprilat to optimize the precursor and product ion selection, as well as collision energy and other MS parameters.
Q3: I am observing significant ion suppression/enhancement (Matrix Effect). How can I mitigate this?
A3: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.
-
Improve Sample Cleanup: A more rigorous sample preparation method can help remove interfering matrix components. Consider switching from protein precipitation to SPE, which generally provides cleaner extracts.
-
Chromatographic Separation: Optimize your HPLC method to separate Ramiprilat from co-eluting matrix components that may be causing ion suppression or enhancement. Modifying the mobile phase composition or using a different column chemistry can be effective.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Ramiprilat-d5) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, an analogue internal standard with similar physicochemical properties and retention time should be used.
-
Dilution: Diluting the sample with a blank matrix or mobile phase can reduce the concentration of interfering components, but ensure the diluted concentration is still above the lower limit of quantification (LLOQ).
Q4: My chromatograms show peak tailing or splitting for Ramiprilat. What could be the cause?
A4: Poor peak shape can compromise integration and, therefore, the accuracy and precision of your results.
-
Column Issues: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary. Ensure the column is appropriate for the mobile phase pH.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Ramiprilat. Experiment with slight adjustments to the mobile phase pH to achieve a more symmetrical peak.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your extracted samples in the initial mobile phase.
Q5: I'm experiencing carryover in my blank injections after running a high concentration sample. How can I resolve this?
A5: Carryover can lead to the overestimation of subsequent samples.
-
Injector Cleaning: The autosampler injection port and needle may be contaminated. Implement a rigorous needle wash protocol using a strong organic solvent.
-
LC System Contamination: Carryover can occur in various parts of the LC system, including the column. A thorough system flush may be necessary.
-
Injection Volume: Injecting a smaller volume of a highly concentrated sample can sometimes reduce carryover.
Experimental Protocols
A detailed and validated experimental protocol is crucial for obtaining reproducible results. Below is a representative LC-MS/MS protocol for the quantification of Ramiprilat in human plasma.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Thawing: Thaw plasma samples at room temperature and then place them on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound at 100 ng/mL in methanol). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1cc (30 mg) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute Ramiprilat and the IS with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ramiprilat: Q1: 389.2 -> Q3: 206.1 This compound (IS): Q1: 394.2 -> Q3: 211.1 |
| Collision Energy | Optimized by infusing a standard solution |
| Ion Source Temperature | 500°C |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a validated Ramiprilat quantification assay.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Ramiprilat | 0.5 - 100 | Linear, 1/x² weighting | > 0.995 | 0.5 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 15% | ± 20% | < 15% | ± 20% |
| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 50 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 80 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Ramiprilat | Low QC | 85.2 | 98.7 |
| High QC | 88.1 | 101.2 | |
| This compound (IS) | - | 86.5 | 99.5 |
Visualizations
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Ramiprilat is the active metabolite of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor. It exerts its therapeutic effect by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.
References
- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
Dealing with potential interference from Ramiprilat glucuronide metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Ramiprilat (B1678798) glucuronide metabolites in their experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are Ramiprilat glucuronide metabolites and why are they a concern in experimental assays?
Ramipril, a prodrug, is metabolized in the body to its active form, Ramiprilat. Ramiprilat can be further metabolized into Ramiprilat-acyl-glucuronide. These glucuronide metabolites can pose a significant challenge in bioanalytical assays for a few key reasons:
-
Structural Similarity: Glucuronide metabolites are structurally similar to the parent drug, which can lead to cross-reactivity in immunoassays.
-
Instability: Acyl glucuronides can be unstable and may convert back to the parent drug (Ramiprilat) in vitro under certain pH and temperature conditions. This can lead to an overestimation of Ramiprilat concentration.[1]
-
In-source Fragmentation: During mass spectrometry analysis, glucuronide metabolites can undergo fragmentation in the ion source, generating ions with the same mass-to-charge ratio (m/z) as the parent drug, which can interfere with quantification.[1]
-
Alteration during Sample Preparation: Glucuronide metabolites can be chemically altered during sample processing, creating new interfering compounds. For instance, methylation of Ramiprilat glucuronide has been observed during sample preparation using strong cation exchanger cartridges.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Q2: I am observing irreproducible results for Ramiprilat quantification in incurred samples, but my calibrants and QCs are fine. Could Ramiprilat glucuronide be the cause?
Yes, this is a classic sign of metabolite interference. Incurred samples (samples from subjects in a study) contain metabolites like Ramiprilat glucuronide that are not present in your calibration standards and quality control samples. An additional peak interfering with Ramiprilat has been reported in incurred samples.[2] This interference can arise from the in-source fragmentation of the glucuronide metabolite or from the formation of other interfering substances during sample preparation.
Q3: My Ramiprilat concentrations seem to be overestimated. How can I mitigate interference from Ramiprilat glucuronide in my LC-MS/MS assay?
Overestimation of Ramiprilat can occur due to the conversion of labile acyl glucuronide metabolites back to the parent drug or in-source fragmentation. Here are several strategies to mitigate this interference:
-
Chromatographic Separation: The most effective method is to develop a chromatographic method that baseline separates Ramiprilat from its glucuronide metabolite. This prevents the metabolite from co-eluting and interfering with the quantification of Ramiprilat.
-
Sample Handling and Processing:
-
Low Temperature: Process samples at low temperatures (e.g., 4°C) to minimize the enzymatic or chemical hydrolysis of the glucuronide back to Ramiprilat.
-
pH Control: Maintain an acidic pH during sample extraction and storage, as acyl glucuronide hydrolysis is pH-dependent.
-
-
Optimization of MS Conditions: Carefully optimize the declustering potential (DP) or other source parameters to minimize in-source fragmentation of the glucuronide metabolite.
-
Method Validation: During method development and validation, it is crucial to perform stability tests in the presence of the glucuronide metabolite to demonstrate the specificity of the assay.
Q4: I've identified an interfering peak that corresponds to the methylation of Ramiprilat glucuronide. What is causing this and how can I prevent it?
This issue has been reported to occur during sample preparation, particularly when using strong cation exchanger solid-phase extraction (SPE) cartridges. The methylation can create a new compound that interferes with the analysis of Ramiprilat. To prevent this:
-
Modify the SPE procedure: Introduce a wash step after the extraction and alkylation steps, but before the final elution and acylation.
-
Explore alternative extraction methods: Consider using a different sample preparation technique, such as liquid-liquid extraction (LLE) or a different type of SPE cartridge that does not promote methylation.
Immunoassays (ELISA, RIA, etc.)
Q5: I am using an immunoassay to measure Ramiprilat. Could the glucuronide metabolite cross-react and affect my results?
Potentially, yes. While specific cross-reactivity data for Ramiprilat glucuronide in commercially available immunoassays is not widely published, the structural similarity between Ramiprilat and its glucuronide metabolite makes cross-reactivity a possibility.
A radioimmunoassay (RIA) has been developed that is specific for the active metabolite (diacid) of Ramipril, with less than 0.6% cross-reactivity with the parent drug and other metabolites; however, the cross-reactivity with the glucuronide metabolite was not reported. For other ACE inhibitors, low (e.g., 2%) cross-reactivity with glucuronide metabolites has been observed in some RIAs.
Q6: How can I test for and mitigate potential cross-reactivity from Ramiprilat glucuronide in my immunoassay?
If you suspect interference from the glucuronide metabolite, you can perform the following troubleshooting steps:
-
Specificity Testing: If a purified standard of Ramiprilat glucuronide is available, you can test its cross-reactivity directly by running it in your assay at various concentrations.
-
Sample Dilution: Analyze a patient sample at different dilutions. If a cross-reacting metabolite is present, the results may not be linear upon dilution.
-
Comparison with a Different Method: Analyze the same samples with a highly specific method, such as a validated LC-MS/MS method that separates Ramiprilat from its glucuronide, and compare the results. A significant discrepancy may indicate cross-reactivity in the immunoassay.
-
Enzymatic Hydrolysis: Treat a portion of the sample with β-glucuronidase to convert the glucuronide metabolite to Ramiprilat. An increase in the measured Ramiprilat concentration after treatment would suggest the presence of the glucuronide.
Data Summary Tables
Table 1: LC-MS/MS Method Parameters for Ramipril and Ramiprilat Quantification
| Parameter | Method 1 | Method 2 |
| Lower Limit of Quantification (LLOQ) | Ramipril: 1.09 ng/mL, Ramiprilat: 1.08 ng/mL | Ramipril: 0.2 ng/mL, Ramiprilat: 0.2 ng/mL |
| Linearity Range | Ramipril: 1.09 - 108.71 ng/mL, Ramiprilat: 1.08 - 107.56 ng/mL | Ramipril: 0.2 - 80 ng/mL, Ramiprilat: 0.2 - 80 ng/mL |
| Within-Batch Precision (%CV) | Ramipril: 0.44 - 1.17%, Ramiprilat: 2.29 - 7.11% | Not specified |
| Between-Batch Precision (%CV) | Ramipril: 0.45 - 2.70%, Ramiprilat: 2.72 - 7.37% | Not specified |
| Within-Batch Accuracy (%) | Ramipril: 93.67 - 103.82%, Ramiprilat: 89.09 - 106.61% | Not specified |
| Between-Batch Accuracy (%) | Ramipril: 94.10 - 101.95%, Ramiprilat: 92.41 - 104.30% | Not specified |
Table 2: Radioimmunoassay (RIA) for Ramiprilat - Specificity Profile
| Compound | Cross-reactivity (%) |
| Ramiprilat | 100 |
| Ramipril | < 0.6 |
| Dioxopiperazine Metabolites | < 0.6 |
| Ramiprilat Glucuronide | Not Reported |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Ramipril and Ramiprilat
This protocol is based on a method developed to ensure separation from labile metabolites.
1. Sample Preparation (Protein Precipitation):
- Pipette 200 µL of plasma sample into a microcentrifuge tube.
- Add 100 µL of internal standard solution (e.g., Enalapril and Enalaprilat).
- Vortex for 30 seconds.
- Add 1 mL of extraction solution (e.g., acetonitrile).
- Vortex for 10 minutes.
- Centrifuge for 5 minutes at 14,000 RPM at 4-8°C.
- Transfer the supernatant to an injector vial for analysis.
2. Chromatographic Conditions:
- Column: Chromolith speed rod RP 18e gold (50x4.6 mm).
- Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.
- Flow Rate: Not specified.
- Injection Volume: 10 µL.
- Temperature: Maintain samples at low temperature (e.g., 4°C) in the autosampler.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), polarity not specified.
- Detection: Multiple Reaction Monitoring (MRM).
- Optimize source parameters to minimize in-source fragmentation.
Protocol 2: GC-MS Method with Derivatization for Ramipril and Ramiprilat
This protocol is adapted from a method where interference from a glucuronide metabolite was identified and addressed.
1. Sample Preparation (Solid-Phase Extraction and Derivatization):
- Isolate Ramipril and Ramiprilat from plasma or urine using solid-phase extraction.
- Perform methylation using trimethylsilyldiazomethane.
- Crucial Wash Step: Include a wash step after the extraction/alkylation stage to remove the interfering N-glucuronide of Ramipril.
- Perform acylation with trifluoroacetic anhydride (B1165640) (TFAA).
2. GC-MS Conditions:
- Specific column, temperature program, and MS parameters should be optimized for the derivatized analytes.
Visualizations
Caption: LC-MS/MS Experimental Workflow for Ramiprilat Analysis.
Caption: Troubleshooting Logic for Ramiprilat Assay Interference.
References
Technical Support Center: Robustness Testing of a Validated LC-MS/MS Assay for Ramiprilat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for the quantification of Ramiprilat.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing for a validated LC-MS/MS assay?
A1: Robustness testing is a critical component of method validation that evaluates the reliability of an analytical method when subjected to small, deliberate variations in its parameters. The goal is to demonstrate the method's capacity to remain unaffected by such changes, ensuring its suitability for routine use in different laboratories, with different analysts, and on different instruments. For a validated Ramiprilat assay, this ensures consistent and reliable quantification of the analyte in various real-world scenarios.
Q2: What are the typical parameters and acceptance criteria for the robustness testing of a Ramiprilat LC-MS/MS assay?
A2: The robustness of the method is evaluated by analyzing the precision and accuracy of quality control (QC) samples after introducing small, deliberate changes to the method parameters. The results should remain within the acceptance criteria defined during method validation.[1][2]
Data Presentation: Robustness Testing Parameters
| Parameter | Variation | Acceptance Criteria | Potential Impact of Exceeding Variation |
| Mobile Phase Composition | |||
| Organic Content (e.g., Acetonitrile) | ± 2% | Accuracy: within ±15% of nominal concentrationPrecision: RSD ≤ 15% | Shift in retention time, altered peak shape, potential co-elution with interferences.[3] |
| pH of Aqueous Phase | ± 0.2 units | Accuracy: within ±15% of nominal concentrationPrecision: RSD ≤ 15% | Significant shift in retention time for the acidic Ramiprilat, changes in peak shape (tailing or fronting), altered ionization efficiency. |
| Chromatographic Conditions | |||
| Column Temperature | ± 5 °C | Accuracy: within ±15% of nominal concentrationPrecision: RSD ≤ 15% | Shift in retention time, changes in peak shape. |
| Flow Rate | ± 10% | Accuracy: within ±15% of nominal concentrationPrecision: RSD ≤ 15% | Proportional shift in retention time, potential changes in peak shape and sensitivity. |
| Sample Processing | |||
| Sample Extraction Time | ± 10% | Accuracy: within ±15% of nominal concentrationPrecision: RSD ≤ 15% | Incomplete extraction leading to lower recovery and underestimation of Ramiprilat concentration. |
Experimental Protocols
Protocol for Robustness Testing of a Validated LC-MS/MS Assay for Ramiprilat
Objective: To assess the robustness of the validated LC-MS/MS method for the quantification of Ramiprilat in plasma.
Materials:
-
Validated LC-MS/MS system
-
Analytical column (e.g., C18)[4]
-
Ramiprilat and internal standard (IS) stock solutions
-
Control plasma
-
Mobile phase A (e.g., 0.1% formic acid in water) and Mobile phase B (e.g., 0.1% formic acid in acetonitrile)
-
Reagents for sample preparation (e.g., protein precipitation solvent)
Procedure:
-
Prepare Quality Control (QC) Samples: Spike control plasma with Ramiprilat at low, medium, and high concentrations (LQC, MQC, HQC). Prepare at least six replicates for each concentration level.
-
Standard Procedure: Analyze one set of QC samples using the nominal (validated) method parameters.
-
Vary Parameters: For each parameter listed in the robustness testing table, modify it according to the specified variation. For each variation, analyze a fresh set of LQC and HQC samples.
-
Mobile Phase Organic Content: Prepare mobile phase B with the organic solvent concentration adjusted by ±2%.
-
Mobile Phase pH: Adjust the pH of mobile phase A by ±0.2 units.
-
Column Temperature: Set the column oven temperature to ±5°C from the nominal value.
-
Flow Rate: Adjust the pump flow rate by ±10%.
-
-
Data Analysis: For each condition, calculate the mean concentration, accuracy (% bias), and precision (% RSD) for the QC samples.
-
Acceptance Criteria: The accuracy and precision for each tested parameter variation should be within ±15% of the nominal values.
Troubleshooting Guides
Issue 1: Retention Time Shift
Q: My Ramiprilat peak is eluting earlier/later than expected. What are the possible causes and solutions?
A: Unstable retention times can compromise peak identification and integration. The following workflow can help diagnose and resolve this issue.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Ramiprilat Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, is crucial in pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides an objective comparison of two commonly employed internal standards for Ramiprilat analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS): a stable isotope-labeled (SIL) internal standard, Ramiprilat-d5, and a structural analog internal standard, Enalaprilat.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization to compensate for variability. Stable isotope-labeled internal standards are generally considered the gold standard as their physicochemical properties are nearly identical to the analyte. Structural analogs, while cost-effective, may exhibit different extraction recovery, chromatographic retention, and ionization response.
This comparison is based on data from separate validation studies due to the absence of a single head-to-head comparative study in the available literature.
Quantitative Data Summary
| Performance Parameter | This compound (or similar deuterated IS) | Enalaprilat | Key Considerations |
| Matrix Effect | Negligible (93-94% for Ramiprilat with Ramipril-d3 IS)[1] | Data not explicitly available in the reviewed study, but generally considered a higher risk than with SIL IS. | A stable isotope-labeled IS co-elutes with the analyte, offering superior compensation for matrix-induced ion suppression or enhancement. |
| Recovery | Good[1] | Mean recovery of 102.75%[2] | Both internal standards demonstrate acceptable recovery, indicating efficient extraction from the biological matrix. |
| Precision (%RSD) | Intra-day: < 5.2%, Inter-day: < 5.0% (for Ramipril with Ramipril-d5 IS) | Intra-assay: 2.70% - 7.37% (for Ramiprilat)[2] | Both methods show good precision, falling within typical acceptance criteria for bioanalytical methods. |
| Accuracy (%RE) | Data not explicitly available in the reviewed study. | 99.64% - 101.12% (for Ramiprilat)[2] | The method using Enalaprilat as an IS demonstrates high accuracy. |
| Linearity (r²) | > 0.99 | > 0.98[2] | Both methods exhibit excellent linearity over the tested concentration ranges. |
Experimental Protocols
Detailed methodologies for the analysis of Ramiprilat using either a deuterated or a structural analog internal standard are presented below. These protocols are based on published analytical methods.
Method 1: Ramiprilat Analysis using a Deuterated Internal Standard (e.g., Ramipril-d3)
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Ramipril and Ramiprilat in human serum[1].
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum, add 10 µL of the internal standard solution (Ramipril-d3 in methanol).
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity II
-
Column: Chromolith SpeedROD RP-18e (50 x 4.6 mm)
-
Mobile Phase: Acetonitrile, Methanol, and 0.2% Trifluoroacetic Acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions:
-
Ramiprilat: m/z 389.1 → 206.1
-
Ramipril-d3 (IS): m/z 420.2 → 237.2
-
Method 2: Ramiprilat Analysis using a Structural Analog Internal Standard (Enalaprilat)
This protocol is based on a validated bioanalytical method for the estimation of Ramipril and Ramiprilat in plasma[2].
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 100 µL of the internal standard solution (Enalapril and Enalaprilat in diluent).
-
Vortex for 30 seconds.
-
Add 1.0 mL of the extraction solvent (details not specified in the abstract).
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 rpm at 4-8°C for 5 minutes.
-
Transfer the supernatant for injection.
2. Chromatographic Conditions
-
LC System: Not specified.
-
Column: Chromolith speed rod RP 18e gold (50×4.6)
-
Mobile Phase: Acetonitrile, Methanol, and 0.2 % Trifluoroacetic Acid
-
Flow Rate: Not specified.
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: LC-MS-MS (model not specified)
-
Ionization Mode: Not specified.
-
Monitored Transitions: Specific m/z transitions were not detailed in the abstract.
Visualizing the Workflow and Logic
To better illustrate the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Conclusion
Both this compound (and similar deuterated analogs) and Enalaprilat can be used as internal standards for the quantification of Ramiprilat. The choice between a stable isotope-labeled internal standard and a structural analog depends on the specific requirements of the assay.
-
For the highest level of accuracy and to minimize the impact of matrix effects, a stable isotope-labeled internal standard like this compound is the preferred choice. Its ability to co-elute and behave almost identically to the analyte provides the most reliable compensation for variations during the analytical process.
-
A structural analog, such as Enalaprilat, can provide a cost-effective alternative and has been shown to yield acceptable results in terms of precision, accuracy, and linearity. However, careful validation is crucial to ensure that it adequately compensates for potential variabilities, especially in complex biological matrices.
Researchers and drug development professionals should weigh the trade-offs between cost, availability, and the desired level of analytical rigor when selecting an internal standard for Ramiprilat analysis. For pivotal studies such as those supporting regulatory submissions, the use of a stable isotope-labeled internal standard is strongly recommended.
References
A Researcher's Guide to Inter-Laboratory Cross-Validation of Ramiprilat Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of bioanalytical assays for Ramiprilat (B1678798), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril (B1678797). Ensuring assay consistency across different laboratories is paramount for the integrity and comparability of data in multi-site clinical trials and collaborative research. This document outlines the critical experimental protocols and data presentation necessary for a successful cross-validation study, supported by established methodologies.
I. Comparative Performance of Ramiprilat Assays
Successful cross-validation hinges on the comparable performance of the analytical method across different laboratories. Key validation parameters that must be assessed and compared include linearity, accuracy, precision, and recovery. The following tables summarize typical performance data for a validated LC-MS/MS assay for Ramiprilat, which can be used as acceptance criteria for cross-laboratory comparisons.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Ramiprilat | 1.08 - 107.56 | ≥ 0.98 | 1.08[1][2][3] |
| Ramipril | 1.09 - 108.71 | ≥ 0.98 | 1.09[1][2][3] |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Ramiprilat | 1.5 (3xLOQ) | ≤ 7.11 | 99.64 - 107.56 | ≤ 10.2 | 99 - 106 |
| 40 (0.5xULOQ) | ≤ 7.11 | 99.64 - 107.56 | ≤ 10.2 | 99 - 106 | |
| 72 (0.9xULOQ) | ≤ 7.11 | 99.64 - 107.56 | ≤ 10.2 | 99 - 106 | |
| Ramipril | 1.5 (3xLOQ) | ≤ 1.17 | 101.12 | ≤ 10.2 | 99 - 106 |
| 40 (0.5xULOQ) | ≤ 1.17 | 101.12 | ≤ 10.2 | 99 - 106 | |
| 72 (0.9xULOQ) | ≤ 1.17 | 101.12 | ≤ 10.2 | 99 - 106 |
Data synthesized from multiple sources demonstrating typical assay performance.[3][4]
Table 3: Recovery
| Analyte | Quality Control Level | Mean Recovery (%) |
| Ramiprilat | Low (LQC) | 82.02 |
| Medium (MQC) | 86.22 | |
| High (HQC) | 87.05 | |
| Ramipril | Low (LQC) | 79.83 |
| Medium (MQC) | 81.66 | |
| High (HQC) | 80.19 |
The mean recovery for Ramiprilat was 85.097%, and for Ramipril was 80.560%.[2]
II. Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a Ramiprilat bioanalytical assay between two independent laboratories.
Caption: Workflow for inter-laboratory cross-validation of bioanalytical assays.
III. Detailed Experimental Protocol
This protocol describes a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Ramipril and Ramiprilat in human plasma. This method can be adopted and cross-validated by different laboratories.
1. Sample Preparation
-
Internal Standard (IS): Enalapril and its metabolite Enalaprilat are used as internal standards.[2]
-
Extraction:
-
Pipette 0.200 mL of plasma sample into a microcentrifuge tube.
-
Add 0.100 mL of the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an extraction solution (e.g., a mixture of organic solvents).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 14,000 RPM for 5 minutes at 4-8°C.[2][5]
-
Transfer the supernatant to injector vials for analysis.[2]
-
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system, such as the Agilent 1290 Infinity II HPLC system, is used.[2]
-
Column: A Chromolith speed rod RP 18e gold (50x4.6) column is suitable for separation.[1][2]
-
Mobile Phase: A solvent mixture comprising acetonitrile, methanol, and 0.2% trifluoroacetic acid is used.[1][2]
-
Injection Volume: 10 µL of the extracted sample is injected into the LC-MS/MS system.[2]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as the Agilent 6460 Triple Quad LC/MS system, is employed for detection.[2]
-
Ionization Mode: A positive ion monitoring mode is adopted for the detection of Ramipril and Ramiprilat.[2]
-
Mass Transitions: The specific mass transitions for Ramipril, Ramiprilat, and the internal standards are monitored to ensure selectivity and accurate quantification.[2]
4. Method Validation Parameters
The validation of the bioanalytical method should be conducted in accordance with the International Council for Harmonisation (ICH) M10 guidelines and should include the following parameters:[2][5]
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no interference at the retention times of the analytes and internal standards.
-
Matrix Effect: Evaluated to ensure that the plasma matrix does not interfere with the ionization of the analytes.
-
Calibration Curve and Linearity: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted least-squares regression analysis is often used.[2]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[2]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of the analytes in plasma is assessed under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[6]
IV. Conclusion
The cross-validation of Ramiprilat assays between different laboratories is a critical step in ensuring the reliability and comparability of data from multi-site studies. By adhering to a standardized protocol and establishing clear acceptance criteria for key performance parameters such as linearity, accuracy, precision, and recovery, researchers can have confidence in the consistency of their bioanalytical results. The methodologies and data presented in this guide provide a robust framework for conducting successful inter-laboratory cross-validation for Ramiprilat assays.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tsijournals.com [tsijournals.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Intra-day and Inter-day Precision and Accuracy for Ramiprilat Quantification
This guide provides a detailed comparison of analytical methods for the quantification of Ramiprilat (B1678798), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril (B1678797). It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicological studies. The focus is on the critical validation parameters of intra-day and inter-day precision and accuracy, supported by experimental data from various studies.
Experimental Protocols
The quantification of Ramiprilat in biological matrices, typically human plasma, is predominantly performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection is also utilized, particularly for pharmaceutical dosage forms.
1. LC-MS/MS Method for Ramiprilat in Human Plasma
This protocol is a generalized representation based on common practices in the field.
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Pipette a small volume of plasma (e.g., 200 µL) into a microcentrifuge tube.
-
Add an internal standard (IS), such as Enalaprilat or a deuterated version of Ramiprilat, to each sample to correct for variability during sample processing and analysis.[1]
-
Precipitate plasma proteins by adding a solvent like acetonitrile (B52724). Vortex the mixture for a short duration.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. Further solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be performed for cleaner samples.[2]
-
-
Chromatographic Conditions:
-
Analytical Column: A reverse-phase C18 column is commonly used.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) is typical.[3] The composition can be delivered in an isocratic or gradient elution mode.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is often employed.[4]
-
Injection Volume: A small volume (e.g., 10 µL) of the extracted sample is injected into the LC system.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in the positive ion mode for Ramiprilat.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Ramiprilat and the IS.
-
2. HPLC Method for Ramipril in Pharmaceutical Preparations
This protocol is suitable for determining the content of Ramipril in tablets.
-
Sample Preparation:
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific dose of Ramipril.
-
Dissolve the powder in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution to a known concentration within the calibration range of the instrument.
-
-
Chromatographic Conditions:
-
Analytical Column: A C18 column is a common choice.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile is frequently used.
-
Detection: UV detection at a wavelength of around 210 nm is common for Ramipril.
-
Data Presentation: Precision and Accuracy
Precision is a measure of the agreement between replicate measurements and is typically expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy refers to the closeness of the measured value to the true value and is expressed as the percent relative error (%RE) or percent bias.
According to regulatory guidelines from the FDA and the International Council for Harmonisation (ICH), for bioanalytical method validation, the precision (%CV) should not exceed 15% for quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%. The accuracy (%RE) should be within ±15% of the nominal concentration for QC samples and within ±20% for the LLOQ.
Table 1: Intra-day and Inter-day Precision and Accuracy of Ramiprilat Quantification by LC-MS/MS in Human Plasma
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) | Reference |
| Ramiprilat | 1.08 (LLOQ) | 7.37 | -0.36 | 7.37 | -0.36 | |
| Ramiprilat | LQC | 7.11 | -10.91 | 2.29 | -7.59 | |
| Ramiprilat | MQC | 2.29 | -6.33 | 3.51 | -5.70 | |
| Ramiprilat | HQC | 3.45 | -3.39 | 4.30 | -5.70 | |
| Ramiprilat | 2.5 (QC-L) | N/A | N/A | 3.2 | 104.0 | |
| Ramiprilat | 75 (QC-H) | N/A | N/A | 2.9 | 102.7 |
N/A: Not explicitly provided in the source.
Table 2: Comparison of Different Analytical Methods for Ramipril/Ramiprilat Quantification
| Method | Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| LC-MS/MS | Ramipril | Human Plasma | ≤ 7.0 | ≤ 10.2 | 105-108% | 99-106% | |
| LC-MS/MS | Ramiprilat | Human Plasma | 2.29 - 7.11 | 2.29 - 7.37 | -10.91 to -3.39 | -7.59 to -0.36 | |
| HPLC-UV | Ramipril | Pharmaceutical Prep. | < 4.95 | < 4.95 | < 4.00 | < 4.00 | |
| HPTLC | Ramipril | Combined Dosage Form | 0.21 | N/A | N/A | N/A |
Note: Accuracy for the LC-MS/MS method in reference is presented as a percentage of the nominal value. Accuracy for the HPLC-UV method is presented as relative error.
Mandatory Visualization
The following diagram illustrates a typical workflow for the bioanalytical quantification of Ramiprilat in plasma samples using LC-MS/MS, from sample receipt to final data reporting.
Caption: Workflow for Ramiprilat quantification.
The following diagram illustrates the logical relationship for assessing precision and accuracy as per regulatory guidelines.
Caption: Precision and accuracy assessment logic.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Choosing the Right Tool: A Comparative Guide to HPLC and LC-MS/MS Methods for ACE Inhibitor Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin-Converting Enzyme (ACE) inhibitors is paramount. The two most prominent analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for your specific analytical needs.
The choice between HPLC and LC-MS/MS for the analysis of ACE inhibitors hinges on a balance of factors including the required sensitivity, selectivity, sample matrix complexity, and throughput. While HPLC-UV is a robust and cost-effective technique suitable for routine analysis of pharmaceutical formulations, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for complex biological matrices and trace-level quantification.
Method Performance: A Head-to-Head Comparison
The quantitative performance of HPLC and LC-MS/MS for the analysis of various ACE inhibitors is summarized below. These tables highlight the key differences in sensitivity and linear range, which are critical considerations in method selection.
Table 1: Quantitative Performance Data for HPLC-UV Methods
| ACE Inhibitor | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Enalapril Maleate | 5–30 | 0.571 | 1.733 | 98.06 - 100.47[1] |
| Ramipril | 5–30 | 1.090 | 3.303 | 98.06 - 100.47[1] |
| Benazepril | 5 - 35 | - | - | 99.40 ± 0.86[2] |
| Cilazapril | 5 - 35 | - | - | 98.66 ± 1.20[2] |
| Quinapril | 0.5 - 85 | - | - | 99.26 ± 0.63[2] |
| Captopril | 5-35 | - | - | - |
| Lisinopril | 5-35 | - | - | - |
Table 2: Quantitative Performance Data for LC-MS/MS Methods
| ACE Inhibitor | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Enalaprilat | 1.00–200 | - | 1.00 | - |
| Perindoprilat (B1679611) | 1.00–200 | - | 1.00 | - |
| Lisinopril | 6-150 | - | 6 | 88[3] |
| Enalapril | 0.03 - 30 | - | 0.03 | 88 - 100[4] |
| Ramipril | 0.03 - 30 | - | 0.03 | 88 - 100[4] |
| Perindopril | 0.03 - 30 | - | 0.03 | 88 - 100[4] |
| Multiple ACE Inhibitors | 0.78 - 100 | - | 0.78 | ≥87[5] |
Experimental Protocols: A Look Under the Hood
The following sections provide detailed methodologies for representative HPLC and LC-MS/MS assays for ACE inhibitor analysis.
HPLC-UV Method for Simultaneous Estimation of Enalapril Maleate and Ramipril
This method is suitable for the routine quality control of these ACE inhibitors in bulk and tablet dosage forms.[1]
-
Chromatographic System: A reversed-phase HPLC system with a UV detector is used.
-
Column: Oyster BDS C18 column (250 x 4.6 mm, 5µm).
-
Mobile Phase: A 50:50 (v/v) mixture of Buffer A and Buffer B.
-
Buffer A: 2 gm of sodium perchlorate (B79767) in 800ml water, add 0.5 ml triethylamine, adjust pH to 3.6 with phosphoric acid, and add 200 ml of acetonitrile.
-
Buffer B: 2 gm of sodium perchlorate in 300 ml water, add 0.5 ml triethylamine, adjust pH to 2.6 with phosphoric acid, and add 700 ml of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 208 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 65°C.
LC-MS/MS Method for the Simultaneous Quantification of Enalaprilat and Perindoprilat in Dried Blood Spots
This highly sensitive method is ideal for pharmacokinetic studies and therapeutic drug monitoring where sample volume is limited.[6]
-
Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: Solid-phase extraction.
-
Column: X-select CSH™ C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both acidified with 1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Mass Spectrometer Parameters:
-
Collision Gas: Medium
-
Nebulizer Gas: 55 psi
-
Turbo and Curtain Gases: 55 psi and 30 psi, respectively
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500 °C
-
-
Mass Transitions:
-
Enalaprilat: 349.1 > 206.1
-
Perindoprilat: 341.2 > 170.1
-
Enalaprilat-d5 (Internal Standard): 354.2 > 211.0
-
Perindoprilat-¹³C₃ (Internal Standard): 344.2 > 100.1
-
Visualizing the Workflow
To better understand the practical steps involved in each method, the following diagrams illustrate the typical experimental workflows.
Making the Right Choice: A Decision-Making Guide
The selection of an analytical method should be guided by the specific requirements of the study. The following flowchart provides a logical framework for choosing between HPLC and LC-MS/MS.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for screening of intoxication and drug adherence of angiotensin-converting enzyme inhibitors in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
A Comparative Guide to Linearity and Recovery in Ramiprilat Analytical Methods
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of linearity and recovery studies for the analytical determination of Ramiprilat, the active metabolite of Ramipril. The data presented is compiled from various validated methods, offering insights into the performance of different experimental protocols.
Comparison of Linearity and Recovery Data
The following tables summarize the key performance characteristics of different analytical methods for the quantification of Ramiprilat.
Table 1: Linearity of Ramiprilat Analytical Methods
| Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | 1.08 - 107.56 | ≥ 0.98 | [1] |
| LC-MS/MS | 1 - 100 | Not Specified | [2] |
| RP-HPLC | 0.01 - 0.25 (mg/mL for Ramipril) | 0.9998 (for Ramipril) | [3] |
| RP-HPLC | 5 - 30 (µg/mL for Ramipril) | 0.999 | [4] |
| HPLC | 0.25 - 7.5 (µg/mL for Ramipril) | Not Specified | [5] |
Table 2: Recovery of Ramiprilat Analytical Methods
| Analytical Method | Quality Control Levels (ng/mL) | Mean Recovery (%) | Reference |
| LC-MS/MS | LQC, MQC, HQC | 82.02, 86.22, 87.05 | |
| LC-MS/MS | Not Specified | 93 - 94 | |
| HPLC | Not Specified | 99.7 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols from the cited studies.
Method 1: LC-MS/MS for Ramipril and Ramiprilat in Human Plasma
-
Sample Preparation: Protein precipitation was employed for the extraction of Ramipril and Ramiprilat from plasma samples.
-
Chromatography: A Chromolith speed rod RP 18e gold (50×4.6) column was used as the stationary phase. The mobile phase consisted of a solvent mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.
-
Detection: A 6460 Triple Quad/LCMS system was used for mass spectrometric detection.
Method 2: LC-MS/MS for Ramipril and Ramiprilat in Human Serum
-
Sample Preparation: A simple and fast protein precipitation method was used for sample preparation.
-
Chromatography and Detection: An LC-MS/MS-based method was developed for the parallel analysis of Ramipril and its active metabolite Ramiprilat. Further details on the specific column and mobile phase were not provided in the abstract.
Method 3: RP-HPLC for Ramipril in Tablet Dosage Form
-
Sample Preparation: A standard solution of Ramipril was prepared in the mobile phase.
-
Chromatography: A Kromasil C18 column (150×4.6 mm, 5µ) was used. The mobile phase consisted of a mixture of 0.01M KH2PO4 and Acetonitrile in a 30:70 % v/v ratio, with the pH adjusted to 2.8 using 0.2% orthophosphoric acid. The flow rate was 1 ml/min.
-
Detection: A PDA detector was used at a wavelength of 210nm.
Experimental Workflow
The following diagram illustrates a typical workflow for a linearity and recovery study in an analytical method validation for Ramiprilat.
Caption: Workflow for Linearity and Recovery Studies.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpar.com [ijpar.com]
- 5. globalresearchonline.net [globalresearchonline.net]
The Analytical Edge: Ramiprilat-d5 versus Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of analytes in biological matrices is paramount. In the bioanalysis of Ramiprilat, the active metabolite of the antihypertensive drug Ramipril, the choice of internal standard (IS) is a critical determinant of data quality. This guide provides an objective comparison of the performance of a deuterated internal standard, Ramiprilat-d5, against a commonly used non-deuterated (structural analog) internal standard, Enalaprilat.
Internal standards are indispensable in liquid chromatography-mass spectrometry (LC-MS) assays for correcting analytical variability. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. Deuterated internal standards, such as this compound, are often considered the "gold standard" as they are chemically almost identical to the analyte, differing only in the presence of heavier isotopes. This near-identical nature allows them to co-elute with the analyte and experience similar ionization effects, thereby providing superior correction for matrix effects and extraction inconsistencies. Non-deuterated internal standards, typically structural analogs like Enalaprilat, are a more cost-effective alternative but may exhibit different chromatographic and mass spectrometric behavior, potentially compromising assay accuracy.
Performance Under the Microscope: A Data-Driven Comparison
The following tables summarize the key performance parameters of bioanalytical methods for Ramiprilat using either this compound or Enalaprilat as the internal standard. The data is compiled from separate validation studies and presented for comparative evaluation.
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | Enalaprilat as IS |
| Linearity Range (ng/mL) | 1 - 100 | 1.08 - 107.56 |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.98 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1.08 |
Table 2: Accuracy and Precision
| Parameter | This compound as IS | Enalaprilat as IS |
| Within-Batch | ||
| Accuracy (%) | Not explicitly stated | 89.09 - 106.61 |
| Precision (%CV) | Not explicitly stated | 2.29 - 7.11 |
| Between-Batch | ||
| Accuracy (%) | Not explicitly stated | 92.41 - 104.30 |
| Precision (%CV) | Not explicitly stated | 2.72 - 7.37 |
Table 3: Recovery
| Parameter | This compound as IS | Enalaprilat as IS |
| Mean Recovery (%) | Not explicitly stated | 85.10 |
| IS Mean Recovery (%) | Not explicitly stated | 102.75 |
Delving into the Methodology: Experimental Protocols
The following are representative experimental protocols for the analysis of Ramiprilat using either this compound or Enalaprilat as the internal standard.
Protocol 1: Bioanalysis of Ramiprilat using this compound as Internal Standard
This protocol is a generalized procedure based on common practices for using deuterated internal standards in LC-MS analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum, add 10 µL of a methanolic solution containing this compound (concentration to be optimized).
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) containing a small percentage of an acid (e.g., formic acid).
-
Flow Rate: To be optimized for the specific column and system.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Transitions for Ramiprilat and this compound would be optimized.
Protocol 2: Bioanalysis of Ramiprilat using Enalaprilat as Internal Standard
This protocol is based on a validated method for the simultaneous determination of Ramipril and Ramiprilat.
1. Sample Preparation
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (Enalaprilat at a concentration of 1006.39 ng/mL).
-
Vortex the contents for 30 seconds.
-
Add 1 mL of an extraction solution (the specific solution is not detailed in the abstract but would typically be an organic solvent or a mixture).
-
Vortex the sample for 10 minutes.
-
Centrifuge the samples for 5 minutes at 14,000 RPM at 4-8°C.
-
Transfer the supernatant into injector vials for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1260 infinity II Quaternary pump LC system.
-
Column: Chromolith speed rod RP 18e gold (50x4.6) column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Visualizing the Workflow
To better understand the comparative evaluation process, the following diagrams illustrate the key steps.
Caption: Comparative workflow for evaluating deuterated vs. non-deuterated IS.
Caption: Logical relationship of IS performance and analytical variability.
Safety Operating Guide
Navigating the Safe Disposal of Ramiprilat-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ramiprilat-d5, a deuterated analog of Ramiprilat, ensuring compliance and minimizing risk.
This compound, intended for research and development use only, requires careful handling throughout its lifecycle, including its final disposal.[1] Adherence to these procedures is vital for the safety of laboratory personnel and the protection of the environment.
Disposal Protocol: A Step-by-Step Approach
The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1] This ensures the complete destruction of the compound, preventing its release into the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to prevent accidental exposure.
-
Respiratory Protection: A self-contained breathing apparatus should be worn to avoid dust formation and inhalation.[1]
-
Eye Protection: Wear safety goggles to shield against any potential splashes or airborne particles.[1]
-
Hand Protection: Surgical gloves are required to prevent skin contact.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.
Step 2: Waste Collection and Storage
Proper segregation and storage of this compound waste are crucial to prevent cross-contamination and ensure safe handling.
-
Containerization: Place the this compound waste into a clearly labeled, sealed container. This container should be suitable for holding chemical waste and be in good condition.
-
Labeling: The container must be clearly marked with the name of the chemical ("this compound") and any appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
Step 3: Arranging for Professional Disposal
Engaging a certified waste disposal company is the most critical step in the disposal process.
-
Contact a Licensed Vendor: Identify and contact a waste disposal company that is licensed to handle and incinerate chemical waste.
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the disposal company.
-
Schedule Pickup: Arrange for a scheduled pickup of the waste container.
Step 4: Spill Management
In the event of an accidental spill, immediate and correct action is necessary to contain the material and protect personnel.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For spills, wash the affected area with plenty of water. For larger spills, prevent the material from entering drains or waterways.
-
Cleanup: Wear the prescribed PPE and clean up the spill. For solid spills, carefully sweep or vacuum the material and place it in a designated waste container. Avoid creating dust.
-
Decontamination: Thoroughly clean the spill area with appropriate cleaning agents.
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited, the following table summarizes key identification information for the compound.
| Property | Value |
| Chemical Name | (2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid |
| CAS Number | 1356837-92-7 |
| Molecular Formula | C21H23D5N2O5 |
| Molecular Weight | 393.5 |
Source: KM Pharma Solution Private Limited
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ramiprilat-d5
This guide provides crucial safety and logistical information for the handling and disposal of Ramiprilat-d5, a deuterated form of Ramiprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor.[1] This document is intended for researchers, scientists, and professionals in drug development. Given that this compound is a deuterated analog of Ramiprilat, it should be handled with the same precautions as the parent compound, treating it as a potent active pharmaceutical ingredient (API).[2][3][4]
Health Hazard Information
While one Safety Data Sheet (SDS) for this compound indicated minimal health effects, it is prudent to consider the hazards associated with the parent compound, Ramipril, due to their structural similarity.[5] Ramipril is classified as a substance that may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[6] It can also cause skin and serious eye irritation. Therefore, appropriate precautions must be taken.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical Resistant Gloves | Nitrile, latex, or neoprene gloves are recommended to prevent skin contact.[7] Always inspect gloves for integrity before use and change them frequently. |
| Eye Protection | Safety Goggles or Face Shield | Wear safety goggles to protect against dust particles and splashes.[5] A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a self-contained breathing apparatus or a respirator with an appropriate filter is recommended to prevent inhalation.[5] N95 or surgical masks are suitable for cleanroom environments.[7] |
| Body Protection | Laboratory Coat or Coveralls | A dedicated lab coat or disposable coveralls should be worn to protect skin and clothing.[8] |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Closed-toe shoes are mandatory in a laboratory setting. Shoe covers should be used in cleanroom environments to prevent the spread of contamination.[7] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols, such as vigorous shaking or scraping.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Storage:
-
Container: Keep the compound in a tightly sealed, properly labeled container.
-
Conditions: Store in a cool, dry, and well-ventilated area.[9] For long-term storage, refrigeration at 2-8°C is recommended.[10]
-
Access: Store in a locked cabinet or a restricted access area to prevent unauthorized handling.[6][11]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste (unused product, contaminated PPE) | Collect in a designated, sealed, and labeled hazardous waste container. Incineration is a suitable disposal method.[5] |
| Liquid Waste (solutions) | Collect in a sealed, labeled, and compatible hazardous waste container. Do not pour down the drain. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The empty container can then be disposed of according to local regulations, often after defacing the label. |
| General Disposal Guidance | For household disposal of unused medicines, the FDA recommends mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed container, and then throwing it in the trash.[12] However, for a research setting, professional hazardous waste disposal services should be utilized. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmaceutical PPE [respirex.com]
- 3. 3mindia.in [3mindia.in]
- 4. 3mnederland.nl [3mnederland.nl]
- 5. kmpharma.in [kmpharma.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. safetyware.com [safetyware.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. clearsynth.com [clearsynth.com]
- 11. merck.com [merck.com]
- 12. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
